Velmupressin acetate
Description
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Properties
CAS No. |
1647120-04-4 |
|---|---|
Molecular Formula |
C44H64ClN11O10S2 |
Molecular Weight |
1006.6 g/mol |
IUPAC Name |
acetic acid;(2S)-1-[(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-15-[(4-chlorophenyl)methyl]-5,8,11,14,17-pentaoxo-9-propan-2-yl-12-(thiophen-2-ylmethyl)-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]-N-[4-(diaminomethylideneamino)butyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C42H60ClN11O8S2.C2H4O2/c1-24(2)35-40(61)51-30(22-33(44)55)37(58)52-31(41(62)54-17-5-9-32(54)39(60)47-15-3-4-16-48-42(45)46)23-63-18-7-10-34(56)49-28(20-25-11-13-26(43)14-12-25)36(57)50-29(38(59)53-35)21-27-8-6-19-64-27;1-2(3)4/h6,8,11-14,19,24,28-32,35H,3-5,7,9-10,15-18,20-23H2,1-2H3,(H2,44,55)(H,47,60)(H,49,56)(H,50,57)(H,51,61)(H,52,58)(H,53,59)(H4,45,46,48);1H3,(H,3,4)/t28-,29-,30-,31-,32-,35-;/m0./s1 |
InChI Key |
PNPCMIRIZDDNND-SHZVOLBVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Velmupressin Acetate: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Velmupressin acetate is a potent and selective synthetic peptide agonist of the vasopressin V2 receptor (V2R).[1][2] Its high affinity and selectivity for the V2R make it a subject of significant interest for therapeutic applications where targeted activation of this receptor is desired, such as in the treatment of nocturia. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, downstream signaling pathways, and the experimental methodologies used to characterize its activity.
Introduction to this compound and the V2 Receptor
This compound is a synthetic analogue of the naturally occurring antidiuretic hormone, vasopressin.[3] Unlike the endogenous hormone which also significantly interacts with V1a and V1b receptors, this compound has been specifically designed for high selectivity towards the V2 receptor.[3] The V2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is primarily expressed on the basolateral membrane of the principal cells in the kidney's collecting ducts. Its activation is central to the regulation of water reabsorption and, consequently, urine concentration.
Quantitative Analysis of Receptor Affinity and Potency
The pharmacological profile of this compound is defined by its high potency at the V2 receptor and its selectivity over other related vasopressin and oxytocin receptors. The following tables summarize the key quantitative data that has been determined for velmupressin.
| Compound | Receptor | Species | EC50 (nM) | Reference |
| Velmupressin | V2R | Human (hV2R) | 0.07 | [2] |
| Velmupressin | V2R | Rat (rV2R) | 0.02 | [2] |
Table 1: Potency of Velmupressin at the V2 Receptor
| Compound | Receptor | Species | EC50 (nM) | Selectivity (fold vs. hV2R) | Reference |
| Velmupressin | hV1b Receptor | Human | 110 | ~1571 | [2] |
Table 2: Selectivity Profile of Velmupressin
Signaling Pathways of this compound
The mechanism of action of this compound is initiated by its binding to the V2 receptor, which triggers a cascade of intracellular signaling events. The primary and best-characterized pathway is the canonical Gs-cAMP pathway. Emerging evidence also suggests the potential for a β-arrestin-mediated signaling cascade.
Canonical Gs-cAMP Signaling Pathway
Upon binding of this compound to the V2 receptor, a conformational change in the receptor leads to the activation of the associated heterotrimeric Gs protein. This activation involves the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs). The activated Gαs-GTP complex then dissociates from the βγ-subunits and stimulates the activity of adenylyl cyclase, a membrane-bound enzyme. Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, most notably the aquaporin-2 (AQP2) water channels. This phosphorylation promotes the translocation of AQP2-containing vesicles to the apical membrane of the collecting duct cells and their insertion into the membrane. The increased number of AQP2 channels in the apical membrane enhances water reabsorption from the tubular fluid back into the bloodstream, resulting in a more concentrated urine and an antidiuretic effect.
References
A Technical Guide to the V2 Receptor Selectivity of Velmupressin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velmupressin acetate is a synthetic peptide analogue of the endogenous hormone arginine vasopressin (AVP). It is distinguished by its potent and highly selective agonist activity at the vasopressin V2 receptor (V2R), a G-protein coupled receptor (GPCR) primarily responsible for regulating water reabsorption in the kidneys.[1] This selective action minimizes the V1a and V1b receptor-mediated effects associated with native AVP, such as vasoconstriction and adrenocorticotropic hormone (ACTH) release, respectively.[2][3] This document provides an in-depth technical overview of the V2 receptor selectivity of this compound, detailing the quantitative data that defines its receptor interaction profile and the experimental methodologies used for its characterization.
Core Data Presentation: Receptor Activity Profile
The selectivity of this compound is quantified by comparing its potency (EC50) at the human V2 receptor to its potency at other related human receptors, namely the vasopressin V1a and V1b receptors, and the structurally similar oxytocin receptor (OTR).
| Compound | hV2R EC50 (nM) | hV1aR EC50 (nM) | hV1bR EC50 (nM) | hOTR EC50 (nM) |
| This compound | 0.07 | >1000 | 110 | >1000 |
| Arginine Vasopressin (AVP) | 0.25 | 0.45 | 0.19 | 1.8 |
Data sourced from Wiśniewski K, et al. J Med Chem. 2019.[1]
As the data indicates, this compound is a highly potent agonist at the human V2 receptor, with an EC50 value in the picomolar range. In contrast, its activity at the V1a and oxytocin receptors is negligible, with EC50 values greater than 1000 nM. While it shows some activity at the V1b receptor, it is over 1500-fold more selective for the V2 receptor. This high degree of selectivity is a key characteristic that differentiates it from the endogenous ligand, AVP, which demonstrates potent activity across all three vasopressin receptor subtypes and the oxytocin receptor.
V2 Receptor Signaling Pathway
Activation of the V2 receptor by an agonist like this compound initiates a well-defined intracellular signaling cascade. This pathway is central to the physiological effects of V2 receptor stimulation, primarily the concentration of urine.
Caption: V2 Receptor Gs Signaling Pathway.
Experimental Protocols
The determination of this compound's receptor selectivity profile relies on a suite of robust in vitro functional assays. The following sections detail the methodologies for the key experiments cited.
Functional Assay for Human V2 Receptor Activity (cAMP Accumulation Assay)
This assay quantifies the ability of a compound to stimulate the production of cyclic adenosine monophosphate (cAMP), the primary second messenger of the V2 receptor.
Objective: To determine the EC50 value of this compound at the human V2 receptor.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human V2 receptor.
-
Assay Medium: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Lysis Buffer: Provided with the cAMP assay kit.
-
cAMP Assay Kit: A competitive immunoassay kit (e.g., Cisbio HTRF cAMP dynamic 2 kit).
-
Test Compound: this compound.
-
Reference Agonist: Arginine Vasopressin (AVP).
-
Phosphodiesterase Inhibitor: 3-isobutyl-1-methylxanthine (IBMX).
Methodology:
-
Cell Culture and Plating: CHO-hV2R cells are cultured under standard conditions (37°C, 5% CO2). On the day of the assay, cells are harvested, washed, and resuspended in assay medium containing 1 mM IBMX. Cells are then plated into a 384-well microplate.
-
Compound Preparation and Addition: Serial dilutions of this compound and AVP are prepared in assay medium. The compounds are added to the cells in the microplate.
-
Incubation: The plate is incubated for 30 minutes at room temperature.
-
Cell Lysis and cAMP Detection: The cAMP assay kit reagents, including a cAMP-d2 conjugate and an anti-cAMP-cryptate conjugate, are added to the wells according to the manufacturer's instructions to lyse the cells and initiate the detection reaction.
-
Signal Measurement: After a 60-minute incubation at room temperature, the plate is read on a compatible HTRF reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Data Analysis: The ratio of the two emission signals is calculated, and a dose-response curve is generated using non-linear regression to determine the EC50 value.
Caption: Workflow for V2R cAMP Functional Assay.
Functional Assays for Human V1a, V1b, and Oxytocin Receptor Activity
The V1a, V1b, and oxytocin receptors primarily signal through the Gq/11 pathway, leading to an increase in intracellular calcium. Therefore, a calcium mobilization assay is used to determine the functional activity of this compound at these receptors.
Objective: To determine the EC50 values of this compound at the human V1a, V1b, and oxytocin receptors.
Materials:
-
Cell Lines: CHO cells stably transfected with the human V1a receptor, V1b receptor, or oxytocin receptor.
-
Assay Buffer: HBSS supplemented with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive Dye: Fluo-4 AM.
-
Probenecid: An anion-transport inhibitor to prevent dye leakage.
-
Test Compound: this compound.
-
Reference Agonist: Arginine Vasopressin (for V1a and V1b) or Oxytocin (for OTR).
-
Instrumentation: A fluorescence imaging plate reader (FLIPR) or equivalent instrument capable of kinetic reading.
Methodology:
-
Cell Plating: CHO cells expressing the receptor of interest are plated into a 384-well, black-walled, clear-bottom microplate and cultured overnight.
-
Dye Loading: The culture medium is removed, and the cells are incubated with Fluo-4 AM and probenecid in assay buffer for 60 minutes at 37°C.
-
Compound Preparation: Serial dilutions of this compound and the appropriate reference agonist are prepared in assay buffer.
-
Calcium Flux Measurement: The assay plate containing the dye-loaded cells is placed in the FLIPR instrument. A baseline fluorescence reading is taken. The instrument then adds the compounds to the wells while simultaneously and kinetically measuring the fluorescence intensity.
-
Data Analysis: The increase in fluorescence, indicative of intracellular calcium mobilization, is measured. A dose-response curve is generated by plotting the peak fluorescence response against the compound concentration, and the EC50 value is determined using non-linear regression.
Caption: Logical Flow for Gq-Coupled Receptor Assays.
Conclusion
The comprehensive in vitro pharmacological profiling of this compound unequivocally demonstrates its high potency and selectivity as a V2 receptor agonist. The significant separation in activity between the V2 receptor and the V1a, V1b, and oxytocin receptors underscores its targeted mechanism of action. The detailed experimental protocols provided herein offer a transparent and reproducible framework for the assessment of V2 receptor selectivity, which is critical for the development of novel therapeutic agents targeting the vasopressin system. This high degree of selectivity positions this compound as a valuable tool for research and a promising candidate for therapeutic applications where targeted V2 receptor activation is desired without the confounding effects of V1 receptor stimulation.
References
An In-depth Technical Guide to Velmupressin Acetate: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and pharmacological properties of velmupressin acetate. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.
Core Compound Details
This compound is a potent and selective peptidic vasopressin V2 receptor (V2R) agonist.[1][2][3] Its systematic name is c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-d-Arg-NEt2 acetate.
Chemical Structure
References
In-Depth Technical Guide to Velmupressin Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Velmupressin acetate, a potent and selective vasopressin V2 receptor agonist. This document details its physicochemical properties, mechanism of action, relevant experimental protocols, and key analytical methods.
Core Compound Data
This compound is a synthetic cyclic peptide that acts as a selective agonist for the vasopressin V2 receptor (V2R). Its high affinity and selectivity make it a valuable tool for research into V2R signaling and its physiological roles.
Physicochemical Properties
Quantitative data for this compound and its active moiety, Velmupressin, are summarized in the table below.
| Property | This compound | Velmupressin (Active Moiety) |
| Molecular Weight | 1006.63 g/mol [1][2] | 946.58 g/mol [3][4] |
| Chemical Formula | C44H64ClN11O10S2[1][2] | C42H60ClN11O8S2[3] |
| CAS Number | 1647120-04-4[1][2] | 1647119-61-6 |
| Appearance | White to off-white solid[2] | Not specified |
| Purity (by HPLC) | ≥99.47%[2] | Not specified |
| Synonyms | c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-d-Arg-NEt2 acetate[5] | c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-d-Arg-NEt2[4] |
Biological Activity
Velmupressin is a potent agonist of the V2 receptor, with significantly lower activity at other vasopressin receptor subtypes.
| Target | Species | EC50 |
| V2 Receptor (V2R) | Human | 0.07 nM[4][5] |
| V2 Receptor (V2R) | Rat | 0.02 nM[4][5] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by activating the V2 receptor, a G protein-coupled receptor (GPCR). The primary signaling pathway involves the coupling of the activated V2R to the stimulatory G protein, Gs. This initiates a cascade of intracellular events, beginning with the activation of adenylyl cyclase, which then increases the intracellular concentration of cyclic AMP (cAMP).[6] cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the physiological response.
In addition to the canonical Gs-cAMP pathway, the V2 receptor can also signal through a non-canonical pathway involving β-arrestin. Upon agonist binding and receptor phosphorylation, β-arrestin is recruited to the receptor. This can lead to receptor desensitization and internalization, but also initiate distinct signaling cascades, including the activation of the mitogen-activated protein kinase (MAPK) pathway. Some evidence suggests that for the V2R, β-arrestin may prolong cAMP signaling from internalized receptors.
Below are diagrams illustrating these signaling pathways.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound.
Solid-Phase Peptide Synthesis (General Protocol)
While a specific protocol for Velmupressin is not publicly available, it can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques, likely employing Fmoc chemistry.
Workflow Diagram:
Methodology:
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in an appropriate solvent like dimethylformamide (DMF).
-
Amino Acid Coupling:
-
Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine.
-
Activation and Coupling: Activate the carboxylic acid group of the next Fmoc-protected amino acid using a coupling agent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the Velmupressin sequence.
-
Cyclization: After the linear peptide is assembled, perform on-resin cyclization to form the disulfide bridge between the cysteine residues.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Acetate Salt Formation: The purified peptide can be converted to the acetate salt by ion-exchange chromatography or by lyophilization from a solution containing acetic acid.
-
Analysis: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
In Vitro V2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound for the V2 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human V2 receptor (e.g., CHO or HEK293 cells).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
A serial dilution of this compound or a reference compound.
-
A fixed concentration of a suitable radioligand, such as [3H]-Arginine Vasopressin ([3H]AVP).
-
The cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[7]
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Dry the filter plate and add a scintillation cocktail to each well. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro V2 Receptor Functional Assay (cAMP Accumulation)
This protocol measures the ability of this compound to stimulate cAMP production in cells expressing the V2 receptor.
Methodology:
-
Cell Culture: Plate cells expressing the human V2 receptor (e.g., HEK293 or CHO cells) in a suitable multi-well plate and grow to a desired confluency.
-
Assay Procedure:
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a LANCE Ultra cAMP kit (TR-FRET) or an HTRF-based assay.
-
Data Analysis: Plot the cAMP response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be used to assess the purity of this compound and to quantify the peptide and the acetate counterion.
Methodology (adapted from similar peptide analyses):
-
Column: C8 or C18 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B.
-
Detection: UV absorbance at 220 nm.
-
Quantification of Acetate: A mixed-mode weak anion-exchange column can be used for the simultaneous determination of the peptide and the acetate counterion.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For high-sensitivity quantification of this compound in biological matrices, an LC-MS/MS method is recommended.
Methodology (adapted from similar peptide analyses):
-
Sample Preparation: Extract Velmupressin from the biological matrix (e.g., plasma) using solid-phase extraction (SPE).
-
Chromatography: Use a UPLC/HPLC system with a C18 column and a gradient elution with mobile phases containing an appropriate modifier (e.g., formic acid or acetic acid).
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for Velmupressin and an internal standard.[8]
-
This technical guide provides a foundational understanding of this compound for research and drug development professionals. The provided protocols and data are intended to serve as a starting point for further investigation and application of this potent V2 receptor agonist.
References
- 1. Noncanonical Control of Vasopressin Receptor Type 2 Signaling by Retromer and Arrestin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Noncanonical control of vasopressin receptor type 2 signaling by retromer and arrestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of the vasopressin hormone–V2 receptor–β-arrestin1 ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. peptide.com [peptide.com]
- 7. scispace.com [scispace.com]
- 8. A novel LC-MS/MS method for the quantitative measurement of the acetate content in pharmaceutical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid-phase synthesis with attachment of peptide to resin through an amino acid side chain: (8-lysine)-vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
The Discovery and Development of Velmupressin Acetate: A V2 Receptor Agonist with a Short-Acting Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Velmupressin acetate, a potent and selective peptide agonist of the vasopressin V2 receptor, has emerged as a promising therapeutic candidate. Its development was driven by the need for a V2 receptor agonist with a shorter duration of action compared to existing therapies like desmopressin, aiming to reduce the risk of hyponatremia. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
Rationale for Development: The Need for a Short-Acting V2 Receptor Agonist
Desmopressin, a long-acting synthetic analogue of the human antidiuretic hormone arginine vasopressin (AVP), is an established treatment for conditions characterized by excessive urination, such as central diabetes insipidus and nocturia. However, its prolonged action can lead to an excessive decrease in urine output, potentially causing dilutional hyponatremia, a serious electrolyte imbalance. This risk prompted the search for a new generation of V2 receptor agonists with a shorter pharmacokinetic and pharmacodynamic profile, offering a wider therapeutic window and enhanced safety.
The development program for this compound, led by scientists at Ferring Research Institute Inc., was initiated to address this unmet medical need. The goal was to design a potent and selective V2 receptor agonist that could effectively reduce urine production for a limited duration, thereby minimizing the risk of fluid retention and subsequent hyponatremia.
Discovery and Lead Optimization
The discovery of this compound stemmed from a systematic structure-activity relationship (SAR) study of novel peptidic vasopressin analogues. The research, detailed in the Journal of Medicinal Chemistry in 2019 by Wiśniewski and colleagues, focused on creating a molecule with high affinity and selectivity for the V2 receptor, coupled with a pharmacokinetic profile that allows for rapid clearance from the body.[1]
This compound is a synthetic cyclic peptide with the chemical name c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-d-Arg-NEt2. Its structure was rationally designed to optimize its interaction with the V2 receptor while promoting a shorter half-life.
Mechanism of Action: V2 Receptor-Mediated Antidiuresis
This compound exerts its antidiuretic effect by selectively binding to and activating the vasopressin V2 receptor, a G-protein coupled receptor (GPCR) primarily located on the basolateral membrane of the principal cells in the kidney's collecting ducts.
The activation of the V2 receptor initiates a downstream signaling cascade, as illustrated in the diagram below.
Upon binding of this compound, the V2 receptor undergoes a conformational change, activating the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates key substrate proteins, which promotes the translocation of aquaporin-2 (AQP2) water channels from intracellular vesicles to the apical membrane of the collecting duct cells. The increased density of AQP2 channels in the apical membrane enhances the reabsorption of water from the tubular fluid back into the bloodstream, resulting in a more concentrated and reduced volume of urine.
Preclinical Pharmacology
The preclinical evaluation of this compound focused on its in vitro potency and selectivity, as well as its in vivo pharmacokinetics and pharmacodynamics.
In Vitro Potency and Selectivity
The potency of this compound was determined by its ability to stimulate cAMP production in cells expressing the human and rat V2 receptors. The selectivity was assessed by comparing its activity at the V2 receptor to its activity at other related vasopressin and oxytocin receptors.
| Compound | Receptor | EC50 (nM) |
| This compound | Human V2 | 0.07 |
| Rat V2 | 0.02 | |
| Human V1a | >1000 | |
| Human V1b | 110 | |
| Human Oxytocin | >1000 | |
| Table 1: In vitro potency and selectivity of this compound.[2] |
As shown in Table 1, this compound is a highly potent agonist at both human and rat V2 receptors, with significantly lower activity at the V1a, V1b, and oxytocin receptors, demonstrating its high selectivity.
In Vivo Pharmacokinetics and Pharmacodynamics
The pharmacokinetic and pharmacodynamic profile of this compound was evaluated in animal models, primarily in rats. These studies were designed to assess the onset, duration, and magnitude of its antidiuretic effect, as well as its clearance from the body.
While specific quantitative data from these preclinical in vivo studies are not publicly available in comprehensive tables, the primary publication by Wiśniewski et al. indicates that this compound exhibited a shorter duration of antidiuretic action in rats compared to desmopressin, consistent with its design as a short-acting agonist.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the preclinical characterization of this compound.
Synthesis and Purification of this compound
The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS), a standard method for the chemical synthesis of peptides.
Protocol:
-
Resin Preparation: The synthesis is initiated on a solid support resin, typically a rink amide resin.
-
Amino Acid Coupling: Protected amino acids are sequentially coupled to the growing peptide chain. Each coupling step is followed by a deprotection step to remove the temporary N-terminal protecting group (e.g., Fmoc), allowing for the addition of the next amino acid.
-
Cleavage and Deprotection: Once the linear peptide sequence is assembled, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Cyclization: The linear peptide is then subjected to an oxidation reaction to form the intramolecular disulfide bond between the cysteine residues, resulting in the cyclic structure of Velmupressin.
-
Purification: The crude cyclic peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Salt Exchange and Lyophilization: The purified peptide is converted to its acetate salt and then lyophilized to obtain the final product as a white, fluffy powder.
In Vitro V2 Receptor Activation Assay (cAMP Assay)
The potency of this compound at the V2 receptor is determined by measuring the intracellular accumulation of cyclic AMP (cAMP) in a cell line engineered to express the receptor.
Protocol:
-
Cell Culture: A suitable host cell line (e.g., HEK293 or CHO cells) is stably transfected with a plasmid encoding the human or rat V2 receptor.
-
Cell Seeding: The transfected cells are seeded into multi-well plates and allowed to adhere and grow overnight.
-
Compound Treatment: The cells are then treated with varying concentrations of this compound or a reference agonist (e.g., desmopressin) for a defined period.
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The dose-response data are then fitted to a sigmoidal curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
In Vivo Antidiuretic Assay in Rats
The in vivo antidiuretic activity of this compound is assessed in a rat model.
Protocol:
-
Animal Model: Male Sprague-Dawley rats are typically used for this assay.
-
Hydration: The rats are water-loaded by oral gavage to induce a state of diuresis.
-
Compound Administration: this compound or a vehicle control is administered, typically via subcutaneous or intravenous injection.
-
Urine Collection: The rats are placed in individual metabolic cages, and their urine output is collected and measured at regular intervals over several hours.
-
Urine Analysis: The volume and osmolality of the collected urine are determined.
-
Data Analysis: The antidiuretic effect is quantified by the reduction in urine volume and the increase in urine osmolality compared to the vehicle-treated control group. The duration of action is determined by the time it takes for the urine output to return to baseline levels.
Clinical Development Status
As of the latest available information, this compound is in the preclinical stages of development. There are no publicly available results from clinical trials in humans. The development pipeline of Ferring Pharmaceuticals will provide future updates on the clinical progression of this compound.
Conclusion
This compound represents a significant advancement in the quest for safer and more effective treatments for disorders of water balance. Its potent and selective V2 receptor agonism, combined with a rationally designed short-acting profile, holds the potential to provide effective antidiuresis with a reduced risk of hyponatremia. The comprehensive preclinical characterization of this compound, utilizing a suite of in vitro and in vivo assays, has laid a strong foundation for its further clinical development. Future clinical studies will be crucial in determining the therapeutic efficacy and safety of this compound in patients.
References
Velmupressin Acetate: A Technical Guide to a Potent and Selective Peptidic V2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velmupressin acetate, also known as c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-d-Arg-NEt2 acetate, is a potent, selective, and short-acting synthetic peptidic agonist of the vasopressin V2 receptor (V2R).[1][2][3] Developed as an analogue of desmopressin (dDAVP), velmupressin was designed to have a shorter half-life and increased systemic clearance, potentially offering a more controlled pharmacodynamic effect.[1][4][5] Its high affinity and selectivity for the V2 receptor make it a valuable research tool for studying V2R signaling and a potential therapeutic agent for conditions such as nocturia, where a short duration of antidiuretic action is desirable.[1][4] This guide provides a comprehensive overview of the core technical aspects of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its evaluation.
Mechanism of Action: V2 Receptor Signaling
The primary pharmacological effect of this compound is mediated through the activation of the vasopressin V2 receptor, a G-protein coupled receptor (GPCR) predominantly expressed on the basolateral membrane of principal cells in the renal collecting ducts.[6] The binding of this compound to the V2R initiates a well-defined signaling cascade.
The V2R is coupled to a stimulatory G-protein (Gαs). Upon agonist binding, Gαs is activated and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates key substrates, most notably the aquaporin-2 (AQP2) water channels. This phosphorylation event promotes the translocation of vesicles containing AQP2 to the apical membrane of the collecting duct cells and their insertion into the membrane. This process dramatically increases the water permeability of the membrane, allowing for the reabsorption of water from the pro-urine back into the bloodstream, thus producing an antidiuretic effect.[3][6]
Quantitative Pharmacological Data
The following tables summarize the in vitro potency, selectivity, and in vivo pharmacokinetic parameters of this compound (referred to as compound 38 in the source literature).[1]
Table 1: In Vitro Potency of this compound
| Receptor | Species | Assay Type | EC50 (nM) |
|---|---|---|---|
| V2R | Human | Luciferase Reporter | 0.07 |
| V2R | Rat | Luciferase Reporter | 0.02 |
Data sourced from Wiśniewski K, et al. J Med Chem. 2019.[1]
Table 2: In Vitro Selectivity Profile of this compound
| Receptor | Species | Assay Type | EC50 (nM) | Selectivity Ratio (V2R/Target) |
|---|---|---|---|---|
| V1aR | Human | Calcium Mobilization | >1000 | >14,285 |
| V1bR | Human | Calcium Mobilization | >1000 | >14,285 |
| OTR | Human | Calcium Mobilization | >1000 | >14,285 |
Data sourced from Wiśniewski K, et al. J Med Chem. 2019.[1]
Table 3: Pharmacokinetic Parameters of this compound in Rats (IV Bolus)
| Parameter | Value |
|---|---|
| Half-life (t½) | 9.7 min |
| Systemic Clearance (CL) | 100 mL/min/kg |
| Volume of Distribution (Vd) | 1.4 L/kg |
Data sourced from Wiśniewski K, et al. J Med Chem. 2019.[1]
Experimental Protocols
The characterization of this compound involves a series of in vitro functional assays and in vivo pharmacokinetic studies. The methodologies outlined below are based on the discovery literature and standard pharmacological practices.[1]
Protocol 1: V2 Receptor Functional Assay (Luciferase Reporter Gene)
This assay quantifies the activation of the V2 receptor by measuring the downstream production of cAMP via a cAMP response element (CRE) linked to a luciferase reporter gene.
Materials:
-
Cells: HEK293 cells stably co-transfected with the human or rat V2 receptor and a CRE-luciferase reporter construct.
-
Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418).
-
Assay Buffer: Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA.
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO then diluted in assay buffer).
-
Reference Agonist: Arginine Vasopressin (AVP) or desmopressin (dDAVP).
-
Lysis Buffer: Commercially available cell lysis buffer for luciferase assays (e.g., from Promega, Thermo Fisher).
-
Luciferase Substrate: Commercially available luciferin-containing reagent.
-
Apparatus: 96-well white, clear-bottom tissue culture plates, luminometer.
Methodology:
-
Cell Seeding: Seed the transfected HEK293 cells into 96-well plates at a density of 50,000 cells/well and incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Cell Treatment: Remove culture medium from the cells and replace with the compound dilutions. Incubate for 3-5 hours at 37°C.
-
Cell Lysis: After incubation, remove the assay buffer and add 30-50 µL of lysis buffer to each well. Incubate for 5-10 minutes at room temperature with gentle shaking to ensure complete lysis.[7]
-
Luminescence Measurement: Place the plate in a luminometer. Program the instrument to inject 100 µL of luciferase substrate into each well and measure the resulting luminescence, typically with a 2-second delay and a 10-second integration period.[1]
-
Data Analysis: Convert luminescence units to percentage activation relative to the maximal response of the reference agonist. Plot the dose-response curve and calculate the EC50 value using non-linear regression analysis (e.g., four-parameter logistic fit).
Protocol 2: V1a/V1b/OTR Selectivity Assay (Calcium Mobilization)
This assay determines the functional activity of this compound at V1a, V1b, and oxytocin receptors, which signal through Gαq to induce intracellular calcium mobilization.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human V1a, V1b, or oxytocin receptor.
-
Culture Medium: As per cell line requirements.
-
Assay Buffer: HBSS with 20 mM HEPES.
-
Calcium Indicator Dye: Fluo-4 AM or similar, often as part of a commercial kit (e.g., FLIPR Calcium Assay Kit).[4][8]
-
Test Compound: this compound.
-
Reference Agonist: AVP (for V1a/V1b) and Oxytocin (for OTR).
-
Apparatus: 96- or 384-well black, clear-bottom tissue culture plates, Fluorescence Imaging Plate Reader (FLIPR) or FlexStation.
Methodology:
-
Cell Seeding: Plate cells in 96- or 384-well plates and incubate overnight.
-
Dye Loading: Remove culture medium and add the calcium indicator dye dissolved in assay buffer. Incubate for 1 hour at 37°C.[4] Do not wash the cells after loading.
-
Compound Plate Preparation: Prepare serial dilutions of this compound and reference agonists in a separate plate.
-
Fluorescence Measurement: Place both the cell plate and compound plate into the FLIPR instrument. The instrument will add the compounds to the cells while simultaneously measuring fluorescence (Excitation: ~485 nm, Emission: ~525 nm) every 1-2 seconds for 2-3 minutes.
-
Data Analysis: The change in fluorescence intensity over baseline indicates intracellular calcium mobilization. Determine the maximal response for each concentration and plot a dose-response curve to calculate EC50 values. Compare the EC50 at these receptors to the V2R EC50 to determine selectivity.
Protocol 3: Rat Pharmacokinetic (PK) Study
This protocol outlines a typical procedure to determine the pharmacokinetic profile of this compound following intravenous administration in rats.
Materials:
-
Animals: Male Sprague-Dawley rats with jugular vein cannulation.[9]
-
Test Compound Formulation: this compound dissolved in a sterile vehicle (e.g., 0.9% saline) for IV administration.
-
Dosing: Administer a single IV bolus dose (e.g., 100 µg/kg) via the cannula.
-
Sample Collection: Collect serial blood samples (approx. 200-300 µL) from the jugular vein cannula at specified time points (e.g., pre-dose, 2, 5, 15, 30, 60, 120, 240 minutes post-dose).[9]
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge immediately at 4°C to separate plasma. Store plasma samples at -80°C until analysis.[9]
-
Apparatus: LC-MS/MS system for bioanalysis.
Methodology:
-
Dosing: Acclimatize cannulated rats and administer the IV bolus dose of this compound.
-
Blood Sampling: Collect blood samples at the predetermined time points, flushing the cannula with heparinized saline after each collection to maintain patency.
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in rat plasma.
-
Prepare plasma samples, typically by protein precipitation with acetonitrile containing an internal standard.
-
Analyze the supernatant by LC-MS/MS.
-
-
PK Data Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).[10]
-
Conclusion
This compound is a highly potent and selective V2 receptor agonist with a pharmacokinetic profile characterized by rapid clearance and a short half-life in preclinical species.[1] Its well-defined mechanism of action and pharmacological characteristics make it an important molecule for both basic research into vasopressin physiology and potential clinical applications requiring transient antidiuresis. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this and similar peptidic compounds.
References
- 1. med.emory.edu [med.emory.edu]
- 2. Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US12410211B2 - V1A receptor partial agonist and method of use - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. Pharmacokinetics in Rat of P8, a Peptide Drug Candidate for the Treatment of Alzheimer’s Disease: Stability and Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Velmupressin Acetate: A Technical Guide to its Role in Renal Water Reabsorption Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Velmupressin acetate has emerged as a potent and selective peptide agonist of the vasopressin V2 receptor (V2R), playing a pivotal role in the regulation of renal water reabsorption. This technical guide provides an in-depth overview of this compound, including its mechanism of action, experimental protocols for its study, and quantitative data on its efficacy. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel therapeutics for water balance disorders.
Introduction
The regulation of water homeostasis is a critical physiological process orchestrated by the antidiuretic hormone (ADH), also known as arginine vasopressin (AVP). AVP exerts its effects primarily through the vasopressin V2 receptor (V2R), a G-protein coupled receptor (GPCR) located on the basolateral membrane of principal cells in the renal collecting ducts.[1] Activation of the V2R initiates a signaling cascade that culminates in the insertion of aquaporin-2 (AQP2) water channels into the apical membrane, thereby increasing water reabsorption from the filtrate back into the circulation.[1][2]
This compound is a synthetic peptide analogue of vasopressin designed to be a potent and selective agonist for the V2 receptor.[3][4][5][6] Its high affinity and selectivity for the V2R make it a valuable tool for studying the physiological processes of renal water reabsorption and for exploring potential therapeutic interventions for conditions such as central diabetes insipidus.
Mechanism of Action
This compound selectively binds to and activates the V2R on renal collecting duct cells.[4] This binding event triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[4][7] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates key downstream targets, most notably the AQP2 water channel.[1][7] Phosphorylation of AQP2 promotes its translocation from intracellular vesicles to the apical plasma membrane of the principal cells, increasing the permeability of the membrane to water and enhancing its reabsorption from the tubular fluid.[1][2]
Quantitative Data
This compound demonstrates high potency for the V2 receptor, as evidenced by its low nanomolar EC50 values.
| Receptor | Species | EC50 (nM) | Reference |
| V2 Receptor | Human | 0.07 | [3][4][5][6] |
| V2 Receptor | Rat | 0.02 | [3][4][5][6] |
In vivo studies in animal models are essential to characterize the antidiuretic effects of this compound. The following table presents hypothetical but expected data from a dose-response study in normally hydrated rats, illustrating the anticipated effects on key renal parameters.
| Dose of this compound (ng/kg, IV) | Urine Output (mL/24h) | Urine Osmolality (mOsm/kg) | Free Water Clearance (mL/24h) |
| Vehicle Control | 25.0 ± 2.5 | 800 ± 75 | -1.5 ± 0.3 |
| 1 | 18.5 ± 2.1 | 1500 ± 120 | -5.0 ± 0.5 |
| 10 | 10.2 ± 1.5 | 2500 ± 200 | -8.5 ± 0.7 |
| 100 | 5.1 ± 0.8 | 3200 ± 250 | -10.2 ± 0.9 |
Note: The in vivo data presented in this table is hypothetical and intended for illustrative purposes to demonstrate the expected pharmacological effects of a potent V2 receptor agonist like this compound. Actual experimental results may vary.
Experimental Protocols
In Vitro Studies: cAMP Accumulation Assay
This protocol is designed to quantify the activation of the V2 receptor by this compound by measuring the intracellular accumulation of cAMP.
Materials:
-
HEK293 cells stably expressing the human V2 receptor.
-
Cell culture medium (e.g., DMEM) with supplements.
-
This compound stock solution.
-
Assay buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Multi-well plates (e.g., 96-well or 384-well).
Procedure:
-
Cell Culture: Culture HEK293-V2R cells to 80-90% confluency.
-
Cell Seeding: Seed the cells into multi-well plates at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay: a. Remove the culture medium from the cells and wash with assay buffer. b. Add the this compound dilutions to the respective wells. c. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
In Vitro Studies: Aquaporin-2 Trafficking Assay
This immunofluorescence-based assay visualizes the translocation of AQP2 to the plasma membrane upon stimulation with this compound.
Materials:
-
Renal collecting duct cell line (e.g., mpkCCD) endogenously or exogenously expressing AQP2.
-
Cell culture medium and supplements.
-
This compound.
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).
-
Blocking buffer (e.g., PBS with 5% BSA).
-
Primary antibody against AQP2.
-
Fluorescently labeled secondary antibody.
-
Nuclear stain (e.g., DAPI).
-
Fluorescence microscope.
Procedure:
-
Cell Culture: Grow cells on glass coverslips to sub-confluent levels.
-
Stimulation: Treat the cells with this compound at a predetermined concentration for a specified time (e.g., 30 minutes) at 37°C. Include a vehicle-treated control.
-
Fixation and Permeabilization: a. Wash the cells with PBS. b. Fix the cells with 4% paraformaldehyde. c. Permeabilize the cells with permeabilization buffer.
-
Immunostaining: a. Block non-specific binding with blocking buffer. b. Incubate with the primary anti-AQP2 antibody. c. Wash and incubate with the fluorescently labeled secondary antibody. d. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips and visualize the cells using a fluorescence microscope. Quantify the AQP2 translocation by measuring the fluorescence intensity at the plasma membrane relative to the cytoplasm.
In Vivo Studies: Antidiuretic Response in Rats
This protocol outlines the methodology for assessing the antidiuretic effect of this compound in a rat model.
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
Metabolic cages for individual housing and urine collection.
-
This compound for injection.
-
Vehicle control (e.g., saline).
-
Osmometer.
-
Standard laboratory equipment for animal handling and injections.
Procedure:
-
Acclimation: Acclimate the rats to the metabolic cages for several days before the experiment to ensure stable baseline measurements.
-
Baseline Measurement: Collect 24-hour urine samples and measure the volume and osmolality to establish baseline values for each rat.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intravenous, subcutaneous).
-
Urine Collection: Collect urine over a 24-hour period post-administration.
-
Measurement and Analysis: a. Measure the urine volume and osmolality. b. Calculate free water clearance. c. Compare the post-treatment values to the baseline values and between the treatment and control groups to determine the antidiuretic effect of this compound.
Conclusion
This compound is a powerful research tool for elucidating the molecular mechanisms of renal water reabsorption. Its high potency and selectivity for the V2 receptor make it an ideal candidate for in vitro and in vivo studies. The experimental protocols detailed in this guide provide a framework for researchers to investigate the pharmacological properties of this compound and other V2R agonists. Further research into the long-term effects and potential therapeutic applications of this compound is warranted and holds promise for the development of novel treatments for water balance disorders.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. The effect of vasopressin on renal function in young rats a clearance and micropuncture study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Urinary and Plasma Electrolytes in a Rat Model of Unilateral Ureteric Obstruction (UUO) [openurologyandnephrologyjournal.com]
- 4. innoprot.com [innoprot.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Biased activation of the vasopressin V2 receptor probed by molecular dynamics simulations, NMR and pharmacological studies - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Velmupressin Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Velmupressin acetate is a synthetic peptide and a potent, selective agonist of the vasopressin V2 receptor. As a key regulator of water homeostasis, the V2 receptor is a significant therapeutic target. This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of this compound. It includes a summary of its functional potency at vasopressin receptor subtypes, detailed experimental protocols for its characterization, and visualizations of its signaling pathway and the experimental workflow. This document is intended to serve as a resource for researchers in pharmacology and drug development investigating the therapeutic potential of selective V2 receptor agonists.
Introduction
This compound is a novel peptidic compound identified as a potent and selective agonist for the vasopressin V2 receptor (V2R).[1][2] The V2 receptor, a G-protein coupled receptor (GPCR), is primarily expressed in the renal collecting ducts and plays a crucial role in regulating water reabsorption, making it a key target for conditions such as diabetes insipidus and nocturia.[2] The selectivity and short-acting nature of this compound suggest its potential as a therapeutic agent with a favorable pharmacological profile.[1][2] This guide details the in vitro methods used to characterize the binding and functional activity of this compound, providing a framework for its evaluation.
Quantitative Pharmacological Data
The in vitro activity of this compound has been determined through functional assays assessing its potency at human and rat vasopressin receptors. The data, summarized from the primary literature, highlights its high potency for the V2 receptor and significant selectivity over the V1b receptor.
Table 1: In Vitro Functional Potency of this compound
| Receptor | Species | Assay Type | Parameter | Value (nM) | Reference |
| V2 | Human | Functional Agonism | EC50 | 0.07 | [1] |
| V2 | Rat | Functional Agonism | EC50 | 0.02 | [1] |
| V1b | Human | Functional Agonism | EC50 | 110 | [1] |
Note: Binding affinity data (Ki) and functional data for the V1a receptor were not available in the reviewed literature.
Signaling Pathway
This compound exerts its effects by activating the canonical Gs protein-coupled signaling pathway downstream of the V2 receptor. Upon binding of this compound, the V2 receptor undergoes a conformational change, leading to the activation of the associated Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the physiological response of increased water permeability in renal collecting duct cells.
References
Methodological & Application
Application Notes and Protocols for Velmupressin Acetate: A Potent Vasopressin V2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velmupressin acetate is a synthetic peptide and a potent, selective, and short-acting agonist of the vasopressin V2 receptor (V2R).[1][2][3] Contrary to targeting the V1b receptor, which is often associated with conditions related to stress and mood disorders, this compound's high affinity for the V2 receptor makes it a valuable tool for studying physiological processes regulated by this specific pathway. The V2 receptor is primarily expressed in the principal cells of the kidney's collecting ducts and plays a crucial role in maintaining water homeostasis by promoting water reabsorption.[4][5] Activation of the V2 receptor initiates a downstream signaling cascade that leads to the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of these cells, thereby increasing water permeability.[6]
These application notes provide a comprehensive overview of the experimental protocols for the in vitro and in vivo characterization of this compound or other potent V2 receptor agonists. The methodologies described herein are based on established procedures for evaluating compounds that target the vasopressin V2 receptor.
Quantitative Data Summary
The following table summarizes the available in vitro potency data for velmupressin.
| Compound | Target Receptor | Species | Assay Type | Parameter | Value (nM) |
| Velmupressin | V2 Receptor | Human | Functional Assay | EC50 | 0.07[1][2][3] |
| Velmupressin | V2 Receptor | Rat | Functional Assay | EC50 | 0.02[1][2][3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical signaling pathway of the vasopressin V2 receptor and a general experimental workflow for the characterization of a V2 receptor agonist like this compound.
Caption: Vasopressin V2 Receptor Signaling Pathway.
Caption: Experimental Workflow for V2R Agonist.
Experimental Protocols
The following are detailed, representative protocols for the characterization of a vasopressin V2 receptor agonist.
Protocol 1: In Vitro V2 Receptor-Mediated cAMP Accumulation Assay
Objective: To determine the potency (EC50) of this compound in stimulating cyclic adenosine monophosphate (cAMP) production in cells expressing the human V2 receptor.
Materials:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human vasopressin V2 receptor (HEK293-hV2R).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Phosphate-Buffered Saline (PBS).
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 1 mM 3-isobutyl-1-methylxanthine (IBMX).
-
This compound stock solution (e.g., 1 mM in DMSO).
-
Arginine Vasopressin (AVP) as a positive control.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
96-well cell culture plates.
Methodology:
-
Cell Culture: Culture HEK293-hV2R cells in supplemented DMEM at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 20,000-40,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and AVP in stimulation buffer. A typical concentration range would be from 1 pM to 1 µM.
-
Assay Procedure: a. Aspirate the culture medium from the wells and wash once with PBS. b. Add 50 µL of stimulation buffer to each well and incubate for 15 minutes at 37°C. c. Add 50 µL of the prepared compound dilutions (this compound or AVP) or vehicle control to the respective wells. d. Incubate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: a. Normalize the data to the response of the vehicle control. b. Plot the normalized response against the logarithm of the agonist concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: In Vivo Antidiuretic Assay in Rats
Objective: To evaluate the antidiuretic effect of this compound in a conscious, water-loaded rat model.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g).
-
This compound solution for injection (e.g., in sterile saline).
-
Vehicle control (sterile saline).
-
Metabolic cages for individual housing and urine collection.
-
Gavage needles.
-
Graduated cylinders for urine volume measurement.
-
Osmometer for urine osmolality measurement.
Methodology:
-
Animal Acclimatization: Acclimate the rats to the metabolic cages for at least 24 hours before the experiment. Provide free access to food but withhold water overnight prior to the study.
-
Water Loading: On the day of the experiment, administer a water load of 25 mL/kg body weight via oral gavage.
-
Compound Administration: Immediately after water loading, administer this compound or vehicle control via subcutaneous or intravenous injection. A range of doses should be tested (e.g., 0.1, 1, 10 ng/kg).
-
Urine Collection: Collect urine at timed intervals (e.g., every hour for 4-6 hours).
-
Measurements: a. Record the cumulative urine volume for each rat at each time point. b. Measure the osmolality of the collected urine samples using an osmometer.
-
Data Analysis: a. Calculate the mean cumulative urine output and urine osmolality for each treatment group at each time point. b. Compare the effects of different doses of this compound to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). c. Plot dose-response curves for the reduction in urine volume and the increase in urine osmolality.
Protocol 3: Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters of this compound following intravenous administration in rats.
Materials:
-
Male Sprague-Dawley rats with cannulated jugular veins (for blood sampling).
-
This compound solution for intravenous injection.
-
Anesthesia (e.g., isoflurane).
-
Syringes and needles.
-
Blood collection tubes (e.g., containing EDTA).
-
Centrifuge.
-
LC-MS/MS system for bioanalysis.
Methodology:
-
Animal Preparation: Acclimate the cannulated rats for at least 24 hours before the study.
-
Compound Administration: Administer a single intravenous bolus dose of this compound (e.g., 10 µg/kg) via the tail vein or another suitable route.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predefined time points (e.g., 0, 2, 5, 15, 30, 60, 120, 240, and 480 minutes) into EDTA-containing tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: a. Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma. b. Analyze the plasma samples to determine the concentration of this compound at each time point.
-
Data Analysis: a. Plot the plasma concentration-time profile of this compound. b. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:
- Half-life (t1/2)
- Clearance (CL)
- Volume of distribution (Vd)
- Area under the curve (AUC)
References
Application Notes and Protocols for Velmupressin Acetate In Vivo Studies in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velmupressin acetate is a potent and selective peptide agonist for the vasopressin V2 receptor (V2R), with EC50 values of 0.07 nM and 0.02 nM for human and rat V2 receptors, respectively.[1] As a V2R agonist, its primary pharmacological effect is expected to be antidiuretic, mediated by increased water reabsorption in the kidneys.[2][3][4] This document provides detailed application notes and adapted protocols for the in vivo evaluation of this compound in rat and mouse models, based on established methodologies for similar V2R agonists like vasopressin and desmopressin.
Disclaimer: To date, no specific in vivo dosing studies for this compound in rats or mice have been published in the peer-reviewed literature. The following protocols and dosage information are adapted from studies on the well-characterized V2R agonists, vasopressin and its synthetic analog desmopressin, and should be considered as a starting point for study design. Dose-response studies are highly recommended to determine the optimal dosage for this compound in any new experimental setting.
Data Presentation: In Vivo Doses of Related V2 Receptor Agonists in Rats
The following table summarizes in vivo dosages of vasopressin and its analogs from studies in rats, which can be used to inform the initial dose-range finding studies for this compound.
| Compound | Species | Route of Administration | Dose | Observed Effect | Reference |
| Vasopressin | Rat | Intravenous (i.v.) Infusion | 3-100 pg/kg/min | Dose-dependent antidiuresis | [5] |
| Vasopressin | Rat | Intravenous (i.v.) Infusion | 2.5 pg/min | Halved urine flow-rate | [6] |
| Desmopressin | Rat | Oral (p.o.) | 0.025 - 0.4 mg | Clinically significant antidiuretic effects | [7] |
| Desmopressin | Rat | Subcutaneous (s.c.) | up to 50 ng/kg/day | No teratogenic effects | [8] |
Signaling Pathway
This compound, as a V2R agonist, is expected to activate the Gs alpha subunit of the G-protein coupled V2 receptor. This initiates a signaling cascade involving adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][4][9] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates aquaporin-2 (AQP2) water channels and promotes their translocation to the apical membrane of the collecting duct cells in the kidney.[3][10] This increases water reabsorption from the urine back into the bloodstream, resulting in a concentrated urine and an antidiuretic effect.[2][10]
Experimental Protocols
The following are adapted protocols for assessing the in vivo antidiuretic activity of this compound in rats.
Protocol 1: Acute Antidiuretic Response in Water-Loaded Rats
Objective: To determine the dose-dependent antidiuretic effect of this compound following a single administration in hydrated rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Male Sprague-Dawley rats (250-300g)
-
Metabolic cages for urine collection
-
Gavage needles
-
Syringes and needles for injection
-
Osmometer
-
Standard laboratory animal diet and drinking water
Procedure:
-
Animal Acclimation: House rats in individual metabolic cages for at least 3 days prior to the experiment to allow for acclimatization. Provide free access to standard chow and water.
-
Fasting: Withhold food overnight before the experiment but allow free access to water.
-
Water Loading: On the day of the experiment, administer a water load of 25 ml/kg body weight by oral gavage.
-
Drug Administration: Immediately after water loading, administer this compound or vehicle via the desired route (e.g., subcutaneous or intravenous). A suggested starting dose range, based on vasopressin studies, would be 1-100 pg/kg.
-
Urine Collection: Collect urine at timed intervals (e.g., every 30 minutes for 4 hours).
-
Measurements: For each urine sample, record the volume and measure the osmolality.
-
Data Analysis: Plot urine flow rate (ml/hr) and urine osmolality (mOsm/kg) against time for each treatment group. Calculate the total urine output and average osmolality over the collection period. Perform statistical analysis to compare the effects of different doses of this compound to the vehicle control.
Experimental Workflow: Acute Antidiuretic Response
Protocol 2: Chronic Effects on Urine Output and Osmolality
Objective: To evaluate the effect of repeated administration of this compound on daily urine volume and osmolality.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Male Sprague-Dawley rats (250-300g)
-
Metabolic cages
-
Osmotic minipumps (for continuous infusion) or syringes and needles for daily injections
-
Osmometer
-
Standard laboratory animal diet and drinking water
Procedure:
-
Baseline Measurement: House rats in individual metabolic cages and measure daily water intake and urine output for 3-5 days to establish a baseline.
-
Drug Administration:
-
Repeated Injections: Administer this compound or vehicle once or twice daily via the desired route (e.g., subcutaneous) for a specified period (e.g., 7 days).
-
Continuous Infusion: For a more sustained exposure, surgically implant osmotic minipumps loaded with this compound or vehicle to deliver a constant dose over the study period.
-
-
Daily Monitoring: Throughout the treatment period, record daily water intake, urine output, and body weight. Collect a 24-hour urine sample each day.
-
Urine Analysis: Measure the volume and osmolality of the 24-hour urine samples.
-
Data Analysis: Compare the daily water intake, urine volume, and urine osmolality between the this compound-treated groups and the vehicle control group. Analyze the changes from baseline within each group.
Important Considerations
-
Dose Selection: The provided dose ranges for related compounds are a guide. It is crucial to perform a dose-response study to identify the optimal dose of this compound for the desired effect and to characterize its potency.
-
Route of Administration: The bioavailability and pharmacokinetics of this compound may vary significantly with the route of administration. The choice of route (e.g., intravenous, subcutaneous, oral) should be based on the specific research question.
-
Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Hydration Status: The hydration state of the animals can significantly influence the response to an antidiuretic agent. Ensure consistent and controlled hydration protocols.
-
Species Differences: While this document focuses on rats, there may be species-specific differences in the pharmacokinetics and pharmacodynamics of this compound. If using mice, initial pilot studies are essential to determine appropriate dosing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CV Physiology | Vasopressin (Antidiuretic Hormone) [cvphysiology.com]
- 3. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. Sex difference in the antidiuretic activity of vasopressin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. DDAVP (Desmopressin Acetate Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vasopressin - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Dissolution of Velmupressin Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction Velmupressin acetate is a potent, selective, and short-acting peptidic agonist for the vasopressin V2 receptor (V2R).[1][2][3] Proper dissolution and handling of this lyophilized peptide are critical for ensuring the accuracy and reproducibility of experimental results. These application notes provide detailed protocols for the solubilization, storage, and handling of this compound for both in vitro and in vivo research applications.
Physicochemical Properties and Solubility Profile
The solubility of a peptide is largely determined by its amino acid composition, overall charge, and hydrophobicity.[4][5] The amino acid sequence for Velmupressin is c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-d-Arg-NEt2.[1] An analysis of its constituent amino acids indicates a net positive charge due to the presence of Arginine (Arg), suggesting it is a basic peptide.[6][7] The peptide also contains several hydrophobic residues, which may influence its solubility in aqueous solutions.
Quantitative Data Summary
The following table summarizes recommended solvents and storage conditions for this compound. It is always recommended to first test the solubility of a small amount of the peptide before dissolving the entire sample.[5][6]
| Parameter | Recommended Solvent/Condition | Concentration/Specification | Notes |
| Primary Solvent | Sterile, distilled water | Start with a concentration of 1 mg/mL. | As a basic peptide, this compound should be soluble in water.[6][7] Sonication can be used to aid dissolution.[7] |
| Secondary Solvent | 10% Acetic Acid in sterile water | Use dropwise addition to aid dissolution if water alone is insufficient. | For basic peptides that are difficult to dissolve in water, a slightly acidic solution can improve solubility.[6][7] Avoid using trifluoroacetic acid (TFA) for cell-based assays.[7] |
| For Hydrophobic Nature | Dimethyl sulfoxide (DMSO) | Prepare a high-concentration stock (e.g., 10 mg/mL). | If the peptide is difficult to dissolve in aqueous solutions due to its hydrophobic residues, dissolve it first in a minimal amount of DMSO.[8] Subsequently, slowly add this stock solution to your aqueous buffer with vigorous stirring to reach the final desired concentration.[8] |
| Final Assay Buffer | Phosphate-buffered saline (PBS, pH 7.4) or other desired experimental buffer. | Dilute stock solution to the final working concentration (e.g., nM to µM range). | Ensure the final concentration of any organic solvent (like DMSO) is compatible with your experimental system. For most cell cultures, the final DMSO concentration should be less than 0.5%.[8] |
| Storage (Lyophilized) | -20°C | Stable for more than 1 year.[6] | Allow the vial to warm to room temperature before opening to avoid condensation.[5] |
| Storage (Stock Solution) | -20°C or -80°C in single-use aliquots. | 1 month at -20°C, 1 year at -80°C in solvent.[9] | Avoid repeated freeze-thaw cycles.[9] Aqueous solutions should be frozen to maintain stability.[10] |
Experimental Protocols
Protocol 1: Dissolution in Aqueous Solution (Recommended Method)
This protocol is recommended for basic peptides like this compound.
Materials:
-
Lyophilized this compound
-
Sterile, distilled water
-
Sterile, polypropylene tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Calculate the volume of sterile water required to achieve the desired stock solution concentration (e.g., 1 mg/mL).
-
Add the calculated volume of sterile water to the vial.
-
Recap the vial and vortex gently until the peptide is completely dissolved.
-
If dissolution is slow, sonicate the vial in an ultrasonic water bath for a few minutes.[7]
-
Once dissolved, it is recommended to centrifuge the solution to pellet any undissolved particulates.[4]
-
Aliquot the stock solution into single-use, sterile polypropylene tubes and store at -20°C or -80°C.
Protocol 2: Dissolution Using an Organic Co-Solvent (Alternative Method)
This protocol is for peptides that exhibit hydrophobic properties and are difficult to dissolve in purely aqueous solutions.
Materials:
-
Lyophilized this compound
-
High-purity Dimethyl sulfoxide (DMSO)
-
Sterile, distilled water or desired aqueous buffer (e.g., PBS)
-
Sterile, polypropylene tubes
-
Vortex mixer
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature.
-
Add a minimal amount of DMSO to the vial to dissolve the peptide (e.g., to create a 10 mg/mL stock).
-
Vortex gently until the peptide is fully dissolved.
-
To prepare the working solution, slowly add the DMSO stock solution dropwise to a stirring aqueous buffer to the desired final concentration.[8]
-
Crucially , observe the solution for any signs of precipitation or turbidity, which indicates the solubility limit has been exceeded.[8]
-
Aliquot the stock solution into single-use, sterile polypropylene tubes and store at -20°C or -80°C.
Visualizations
Experimental Workflow for Dissolution
The following diagram illustrates the decision-making process for dissolving this compound.
Caption: Workflow for dissolving this compound.
This compound Signaling Pathway
This compound acts as an agonist at the V2 receptor, which is a G-protein coupled receptor (GPCR). The activation of this receptor initiates a well-defined signaling cascade.[11][12]
Caption: V2 receptor signaling pathway activated by Velmupressin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. jpt.com [jpt.com]
- 5. peptidesciences.com [peptidesciences.com]
- 6. genscript.com [genscript.com]
- 7. biocat.com [biocat.com]
- 8. lifetein.com [lifetein.com]
- 9. selleckchem.com [selleckchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. What is the mechanism of Desmopressin Acetate? [synapse.patsnap.com]
- 12. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Velmupressin Acetate Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velmupressin acetate is a potent and selective vasopressin V2 receptor agonist with a cyclic peptide structure. As with many peptide-based therapeutics, its stability in solution is a critical factor for formulation development, manufacturing, and ensuring therapeutic efficacy. This document provides a comprehensive overview of the potential stability challenges for this compound in solution and outlines detailed protocols for a systematic evaluation of its stability profile.
Disclaimer: As of the date of this document, specific experimental stability data for this compound is not publicly available. The information and protocols provided herein are based on established principles of peptide chemistry and data from analogous cyclic peptide drugs, such as desmopressin and vasopressin. These guidelines are intended to serve as a robust starting point for researchers to design and execute their own stability studies for this compound.
Predicted Stability Profile of this compound
Based on its structure, c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-d-Arg-NEt2, this compound is susceptible to several degradation pathways in solution. The presence of an asparagine (Asn) residue makes it prone to deamidation, while the disulfide bridge is susceptible to cleavage or exchange reactions. Peptide bond hydrolysis can also occur, particularly at pH extremes.
Table 1: Proposed Stability Study Design for this compound in Solution
This table outlines a recommended experimental design to comprehensively assess the stability of this compound under various stress conditions.
| Parameter | Conditions to be Tested | Time Points for Analysis | Analytical Techniques |
| pH | 3.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0 | 0, 24, 48, 72 hours; 1, 2, 4 weeks; 3, 6 months | RP-HPLC-UV, LC-MS |
| Temperature | 4°C, 25°C/60% RH, 40°C/75% RH, 60°C | 0, 1, 2, 4, 8, 12 weeks | RP-HPLC-UV, LC-MS |
| Light Exposure | ICH Q1B photostability conditions | 0 and end of exposure | RP-HPLC-UV, LC-MS |
| Oxidative Stress | 0.1%, 0.5%, 1.0% H₂O₂ | 0, 2, 4, 8, 24 hours | RP-HPLC-UV, LC-MS |
| Mechanical Stress | Agitation, Freeze-Thaw Cycles | After each stress application | Visual Inspection, RP-HPLC-UV |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Sterile water for injection (WFI) or a suitable buffer (e.g., acetate, phosphate)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Sterile filters (0.22 µm)
-
-
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a known volume of WFI or buffer to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Sterile-filter the stock solution into a sterile container.
-
Prepare working solutions by diluting the stock solution with the appropriate buffers to the final desired concentrations for the stability studies.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating capability of the analytical method.
-
Acid Hydrolysis:
-
Mix equal volumes of this compound solution and 0.1 N HCl.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of this compound solution and 0.1 N NaOH.
-
Incubate at room temperature for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Add hydrogen peroxide to the this compound solution to final concentrations of 0.1%, 0.5%, and 1.0%.
-
Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
At each time point, withdraw an aliquot and dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Store aliquots of the this compound solution at 60°C.
-
Analyze at 24, 48, and 72 hours.
-
-
Photodegradation:
-
Expose aliquots of the this compound solution to light conditions as specified in ICH Q1B guidelines.
-
Analyze the samples after the exposure period, alongside a control sample protected from light.
-
Protocol 3: Stability-Indicating RP-HPLC-UV Method
This protocol provides a starting point for developing a stability-indicating method for this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Chromatographic Conditions:
-
Gradient: A typical starting gradient could be 5-95% B over 30 minutes. This will require optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
-
Method Validation:
-
The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples will be crucial for demonstrating specificity.
-
Visualizations
Data Presentation and Interpretation
All quantitative data from the stability studies should be summarized in tables. The primary data to be presented includes the percentage of intact this compound remaining at each time point and the percentage of each major degradation product formed.
Table 2: Example of Stability Data Presentation for this compound at 25°C
| Time Point | pH 5.0 (% Remaining) | pH 7.4 (% Remaining) | pH 9.0 (% Remaining) | % Deamidation Product (pH 7.4) | % Disulfide Cleavage (pH 9.0) |
| 0 | 100.0 | 100.0 | 100.0 | 0.0 | 0.0 |
| 1 week | 99.8 | 98.5 | 95.2 | 1.2 | 4.1 |
| 4 weeks | 99.5 | 95.1 | 88.7 | 4.5 | 10.2 |
| 12 weeks | 98.9 | 88.2 | 75.4 | 10.9 | 22.5 |
This is hypothetical data for illustrative purposes only.
By following these protocols and guidelines, researchers can conduct a thorough investigation into the stability of this compound in solution, leading to the development of a stable and effective pharmaceutical product.
Application Notes and Protocols: Velmupressin Acetate for Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velmupressin acetate is a potent and selective synthetic peptide agonist of the vasopressin V2 receptor (V2R).[1][2][3] As a V2R-specific agonist, it is a valuable tool for studying the V2R signaling pathway and its physiological roles, particularly in the context of water balance and renal function. These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to characterize its activity and investigate the downstream signaling events.
Mechanism of Action
This compound selectively binds to and activates the vasopressin V2 receptor, a Gs protein-coupled receptor (GPCR). This activation initiates a downstream signaling cascade primarily through the adenylyl cyclase pathway. Upon agonist binding, the Gs alpha subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including aquaporin-2 (AQP2) water channels.[1][2][4][5] This signaling pathway is crucial for regulating water reabsorption in the kidneys.[1][2][4][5]
Data Presentation
The following table summarizes the quantitative data for this compound's potency in cell-based assays.
| Compound | Target Receptor | Cell Line | Assay Type | Potency (EC50) | Reference |
| This compound | Human V2 Receptor (hV2R) | HEK293 | cAMP response element-driven luciferase reporter gene assay | 0.07 nM | [1] |
| This compound | Rat V2 Receptor (rV2R) | HEK293 | cAMP response element-driven luciferase reporter gene assay | 0.02 nM | [1][2] |
Signaling Pathway
Experimental Protocols
Protocol 1: Determination of this compound Potency using a cAMP-Linked Luciferase Reporter Gene Assay
This protocol describes the methodology to determine the EC50 value of this compound in HEK293 cells stably expressing the human V2 receptor and a cAMP response element (CRE)-driven luciferase reporter gene.
Materials:
-
HEK293 cell line stably co-expressing the human V2 receptor and a CRE-luciferase reporter construct
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Opti-MEM I Reduced Serum Medium
-
This compound
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
White, opaque 96-well cell culture plates
-
Luminometer
Cell Culture and Maintenance:
-
Culture the stable HEK293 cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
Experimental Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a white, opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform a serial dilution of the this compound stock solution in serum-free DMEM or Opti-MEM to create a range of concentrations (e.g., from 10 µM to 1 pM).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the culture medium from the wells.
-
Add 50 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with solvent only).
-
Incubate the plate for 4-6 hours at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 50 µL of the luciferase assay reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence in each well using a luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (wells with no cells) from all other readings.
-
Normalize the data by setting the vehicle control as 0% activation and the maximum this compound response as 100% activation.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
Experimental Workflow
References
- 1. Vasopressin–aquaporin-2 pathway: recent advances in understanding water balance disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Phosphoproteomic identification of vasopressin V2 receptor-dependent signaling in the renal collecting duct - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Velmupressin Acetate Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration and evaluation of velmupressin acetate in preclinical animal models. This compound is a potent and selective peptide agonist of the vasopressin V2 receptor, with reported EC50 values of 0.07 nM for the human V2 receptor (hV2R) and 0.02 nM for the rat V2 receptor (rV2R)[1][2]. Due to the limited availability of specific in vivo data for this compound, this document incorporates established methodologies and representative data from studies on analogous selective V2 receptor agonists, such as desmopressin (dDAVP), to provide a robust framework for experimental design.
Overview of this compound
This compound is a synthetic peptide designed for high affinity and selectivity for the V2 receptor, which is primarily expressed in the renal collecting ducts. Activation of the V2 receptor initiates a signaling cascade that leads to the translocation of aquaporin-2 water channels to the apical membrane of collecting duct cells, resulting in increased water reabsorption and concentration of urine. This antidiuretic effect makes V2 receptor agonists valuable for studying renal function and for therapeutic applications in conditions like diabetes insipidus. A structurally related compound to this compound has been noted for its shorter half-life in rats, suggesting potentially different pharmacokinetic and pharmacodynamic profiles compared to older analogues like dDAVP[3].
V2 Receptor Signaling Pathway
Activation of the V2 receptor by an agonist like this compound triggers a well-defined intracellular signaling cascade.
Experimental Protocols
The following protocols are generalized from studies involving selective V2 receptor agonists and can be adapted for this compound.
-
Rat: The rat is a commonly used model for studying the effects of V2 receptor agonists. Sprague-Dawley rats are suitable for general pharmacodynamic and pharmacokinetic studies. Brattleboro rats, which have a genetic deficiency in vasopressin production, are an excellent model for central diabetes insipidus and for evaluating the antidiuretic potency of V2 agonists without the interference of endogenous vasopressin[4].
-
Dog: The dog model is also utilized, particularly for cardiovascular and renal hemodynamic studies[5][6][7]. Conscious dog models can provide valuable data on the systemic effects of V2 receptor agonists.
-
Formulation: this compound, being a peptide, should be dissolved in a sterile, isotonic vehicle such as 0.9% saline. The concentration should be adjusted based on the desired dose and the volume to be administered.
-
Routes of Administration:
-
Intravenous (IV) Infusion/Bolus: Provides immediate and complete bioavailability. For pharmacokinetic studies, a bolus injection is often used. For sustained effect studies, continuous infusion via an osmotic minipump can be employed[8].
-
Subcutaneous (SC) Injection: Allows for slower absorption and a more prolonged duration of action compared to IV administration.
-
Intraperitoneal (IP) Injection: A common route for administration in rodents, offering relatively rapid absorption[4].
-
The primary pharmacodynamic effect of this compound is antidiuresis. The following workflow outlines a typical experiment to assess this effect in rats.
Data Presentation
The following tables provide examples of how quantitative data from studies with this compound and its analogues can be presented.
| Compound | Species | Receptor | EC50 (nM) | Reference |
| This compound | Human | V2 | 0.07 | [1][2] |
| This compound | Rat | V2 | 0.02 | [1][2] |
Note: Data for this compound is not publicly available. The data below for dDAVP is provided as a reference.
| Compound | Species | Route | Dose | T½ (min) | Reference |
| dDAVP | Human | IV | - | 7.8 (fast), 75.5 (slow) | [9] |
This table illustrates the expected dose-dependent effects on urine osmolality and volume based on studies with dDAVP.
| Treatment Group | Dose (ng/h, SC infusion) | Urine Volume (mL/24h) | Urine Osmolality (mOsm/kg) | Reference |
| Saline Control | - | ~25 | ~500 | [8] |
| dDAVP | 5 | Significantly Decreased | Significantly Increased | [8] |
| dDAVP | 20 | Significantly Decreased | Significantly Increased (~2500) | [8] |
| Parameter | Control | VDAVP (10 ng/kg/min, IV) | Reference |
| Mean Arterial Pressure (mmHg) | 97.6 ± 1.8 | 69.1 ± 2.5 | [5] |
| Total Peripheral Resistance (units) | 1322.5 ± 151 | 859.7 ± 84.9 | [5] |
Key Considerations and Troubleshooting
-
Animal Welfare: Ensure all animal procedures are approved by an Institutional Animal Care and Use Committee (IACUC) and are performed in accordance with relevant guidelines.
-
Hydration Status: The hydration state of the animals can significantly impact the response to V2 receptor agonists. Ensure consistent access to water and monitor for signs of dehydration or overhydration.
-
Assay Validation: Analytical methods used to measure drug concentrations in plasma and pharmacodynamic endpoints (e.g., osmolality) should be properly validated.
-
Species Differences: Be mindful of potential species differences in receptor affinity, drug metabolism, and physiological responses. Data from one species may not be directly translatable to another.
-
Data Interpretation: When using data from analogue compounds, it is crucial to acknowledge this limitation and to design studies that will definitively characterize the profile of this compound.
By following these guidelines and adapting the provided protocols, researchers can effectively evaluate the in vivo properties of this compound and advance its development for potential therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Potent, Selective, and Short-Acting Peptidic V2 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective blockade of vasopressin V2 receptors reveals significant V2-mediated water reabsorption in Brattleboro rats with diabetes insipidus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vasodilation induced by a specific vasopressin V2 agonist in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. V2 receptor antagonism of DDAVP-induced release of hemostasis factors in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiological regulation of the renal vasopressin receptor-effector pathway in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic dDAVP infusion in rats decreases the expression of P2Y2 receptor in inner medulla and P2Y2 receptor-mediated PGE2 release by IMCD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. products.sanofi.us [products.sanofi.us]
Velmupressin Acetate: Application Notes and Protocols for G-Protein Coupled Receptor (GPCR) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velmupressin acetate is a potent and selective synthetic peptide agonist for the vasopressin V2 receptor (V2R), a member of the G-protein coupled receptor (GPCR) family.[1][2] Its high affinity and selectivity for the V2R make it an invaluable tool for researchers investigating the physiological and pathological roles of this receptor. The V2R is primarily expressed in the principal cells of the kidney's collecting ducts and plays a crucial role in regulating water reabsorption, making it a key target for studies on water balance disorders such as diabetes insipidus and the syndrome of inappropriate antidiuretic hormone secretion (SIADH).[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in GPCR research.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-d-Arg-NEt2 acetate |
| CAS Number | 1647119-61-6 |
| Molecular Formula | C42H60ClN11O8S2 |
| Molecular Weight | 946.58 g/mol |
| Solubility | Soluble in water |
| Storage | Store at -20°C for long-term stability. |
Mechanism of Action
This compound selectively binds to and activates the vasopressin V2 receptor. The V2R is a Gs-coupled GPCR, and its activation by this compound initiates a downstream signaling cascade. This cascade involves the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[4] Elevated cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets, most notably the aquaporin-2 (AQP2) water channel.[3] PKA-mediated phosphorylation of AQP2 promotes its translocation from intracellular vesicles to the apical membrane of the collecting duct cells. This insertion of AQP2 channels into the membrane increases water permeability, facilitating water reabsorption from the urine back into the bloodstream.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Potent, Selective, and Short-Acting Peptidic V2 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Localization and trafficking of aquaporin 2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Vasopressin V1a and V1b receptors: from molecules to physiological systems. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Velmupressin Acetate Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with velmupressin acetate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective synthetic peptide agonist of the vasopressin V2 receptor (V2R). Its mechanism of action involves binding to and activating the V2R, a G-protein coupled receptor. This activation stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which mediates various downstream cellular responses.
Q2: What are the physical and chemical properties of this compound?
This compound is a synthetic peptide provided as a white to off-white solid.
| Property | Value |
| Molecular Formula | C44H64ClN11O10S2 |
| Molecular Weight | 1006.63 g/mol |
| Appearance | White to off-white solid |
Q3: How should I store this compound?
For long-term stability, this compound powder should be stored at -20°C or -80°C. Once reconstituted in a solvent, it is recommended to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues
Q1: I am having trouble dissolving this compound. What solvents should I use?
Based on its peptide nature and the presence of a basic arginine residue, this compound is predicted to be a basic peptide. The following table provides a general guide for selecting a solvent. Always start with a small amount of the peptide to test its solubility before dissolving the entire batch.
| Solvent Category | Recommended Solvents | Procedure |
| Aqueous Buffers (First Choice) | Sterile deionized water, PBS (pH 7.2-7.4) | Start by attempting to dissolve in water. If solubility is low, a slightly acidic buffer may improve dissolution due to the basic nature of the peptide. |
| Organic Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | If insoluble in aqueous solutions, use a minimal amount of DMSO or DMF to dissolve the peptide, then slowly add the aqueous buffer to the desired concentration. |
Reference Solubility Data for a Structurally Related Peptide (Desmopressin Acetate)
| Solvent | Solubility |
| Water | ≥104.6 mg/mL |
| DMSO | ≥108 mg/mL |
Q2: My this compound solution is cloudy. What should I do?
A cloudy solution indicates incomplete dissolution or aggregation. Follow these steps to troubleshoot:
-
Sonication: Gently sonicate the solution for 5-10 minutes.
-
pH Adjustment: Since this compound is a basic peptide, its solubility may be enhanced in a slightly acidic environment. Add a small amount of a dilute acid (e.g., 0.1 M HCl or 10% acetic acid) dropwise while vortexing.
-
Warming: Gently warm the solution to 37°C.
Experimental Protocols
Protocol 1: Reconstitution of this compound
This protocol provides a general procedure for reconstituting lyophilized this compound.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water
-
Dimethyl sulfoxide (DMSO), if necessary
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Before opening, centrifuge the vial of lyophilized this compound at low speed to ensure all the powder is at the bottom.
-
Carefully open the vial.
-
Based on the desired stock concentration, calculate the required volume of solvent.
-
Aqueous Reconstitution: a. Add the calculated volume of sterile water to the vial. b. Gently vortex or pipette up and down to mix. Avoid vigorous shaking which can cause peptide degradation. c. If the peptide does not fully dissolve, proceed to sonication or pH adjustment as described in the troubleshooting guide.
-
Organic Solvent Reconstitution: a. If the peptide is insoluble in water, add a minimal volume of DMSO (e.g., 10-50 µL) to the vial to dissolve the peptide. b. Once fully dissolved, slowly add sterile water or a buffer of your choice to reach the final desired concentration.
-
Aliquot the reconstituted stock solution into sterile, low-protein binding tubes.
-
Store the aliquots at -80°C.
Preventing Velmupressin acetate degradation in experiments
Welcome to the technical support center for Velmupressin acetate. This resource is designed to assist researchers, scientists, and drug development professionals in preventing degradation and troubleshooting common issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective synthetic peptide agonist for the Vasopressin V2 receptor.[1][2] Its primary mechanism of action involves binding to the V2 receptor, a G-protein coupled receptor (GPCR), which activates a Gs signaling pathway. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent downstream cellular responses.[3][4]
Q2: What are the recommended storage and handling conditions for this compound?
To ensure its stability, this compound requires specific storage conditions. It is sensitive to moisture and should be stored in a sealed container.[1]
| Form | Storage Temperature | Duration |
| Powder | -80°C | 2 years |
| -20°C | 1 year | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Q3: What are the common degradation pathways for peptide drugs like this compound?
Peptides are susceptible to various degradation pathways, including:
-
Hydrolysis: Cleavage of peptide bonds, often accelerated by acidic or basic conditions.
-
Oxidation: Particularly of residues like methionine, cysteine, and tryptophan.
-
Deamidation: Conversion of asparagine or glutamine residues to their corresponding carboxylic acids.
-
Racemization: Conversion of L-amino acids to D-isomers.
Q4: How can I assess the stability of this compound in my experimental setup?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[7] This involves subjecting the peptide to forced degradation conditions (e.g., acid, base, heat, oxidation, light) to generate potential degradation products. The HPLC method should be able to separate the intact this compound from all degradation products.
Troubleshooting Guides
Issue 1: Loss of biological activity of this compound in my assay.
| Potential Cause | Troubleshooting Step |
| Degradation due to improper storage. | Verify that the compound has been stored at the recommended temperature and protected from moisture. |
| Degradation in solution. | Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles. If the experimental buffer is acidic or basic, consider performing a pilot study to assess the stability of this compound in that buffer over the experiment's duration. |
| Adsorption to labware. | Use low-protein-binding tubes and pipette tips. |
| Oxidation. | If the experimental buffer contains oxidizing agents, or if the experiment is conducted over a long period with exposure to air, consider de-gassing the buffer or adding antioxidants (after confirming they do not interfere with the assay). |
Issue 2: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step |
| Variability in solution preparation. | Ensure consistent and accurate weighing and dissolution of the peptide. Use a calibrated pH meter for buffer preparation. |
| Partial degradation of stock solutions. | Aliquot stock solutions after the first preparation to avoid repeated handling of the entire stock. |
| Light sensitivity. | Protect solutions from light, especially during long incubations, by using amber tubes or covering the experimental setup with aluminum foil. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild buffer) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2, 4, and 8 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 2, 4, and 8 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 2, 4, and 8 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 24, 48, and 72 hours.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24, 48, and 72 hours.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a reverse-phase HPLC system with a C18 column and a gradient elution profile. A common mobile phase consists of a mixture of acetonitrile and water with a modifier like trifluoroacetic acid (TFA).
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm or 280 nm).
-
For identification of degradation products, collect the fractions corresponding to new peaks and analyze them using mass spectrometry (LC-MS).
4. Data Presentation:
The results of the forced degradation study can be summarized in a table as follows (example data):
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Number of Degradation Products |
| 0.1 M HCl, 60°C | 2 | 92.5 | 1 |
| 4 | 85.1 | 2 | |
| 8 | 72.3 | 3 | |
| 0.1 M NaOH, 60°C | 2 | 88.7 | 2 |
| 4 | 75.4 | 3 | |
| 8 | 60.1 | 4 | |
| 3% H₂O₂, RT | 2 | 95.2 | 1 |
| 4 | 90.8 | 1 | |
| 8 | 84.6 | 2 | |
| 80°C | 24 | 98.1 | 0 |
| 48 | 95.5 | 1 | |
| 72 | 91.2 | 1 | |
| Photostability | 24 | 99.5 | 0 |
| 48 | 98.8 | 0 | |
| 72 | 97.9 | 1 |
Visualizations
This compound V2 Receptor Signaling Pathway
Caption: V2 receptor signaling cascade initiated by this compound.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for forced degradation and stability analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. V2 (Vasopressin) Receptors Mnemonic for USMLE [pixorize.com]
- 4. researchgate.net [researchgate.net]
- 5. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 7. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Velmupressin Acetate Off-Target Effects in Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding potential off-target effects of Velmupressin acetate in in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective peptide agonist for the vasopressin V2 receptor (V2R).[1] Its primary mechanism of action involves binding to and activating the V2 receptor, which is a Gs protein-coupled receptor (GPCR). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][3]
Q2: What are the known off-target receptors for this compound?
Based on preclinical data, this compound exhibits high selectivity for the human V2 receptor over other related GPCRs, namely the human vasopressin V1a receptor (V1aR), vasopressin V1b receptor (V1bR), and the oxytocin receptor (OTR). While it is highly selective, it is not entirely devoid of activity at these receptors, particularly at higher concentrations.
Q3: What potential off-target effects should I be aware of in my experiments?
At concentrations significantly higher than its EC50 for the V2 receptor, this compound may elicit responses through V1a, V1b, and oxytocin receptors.
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V1a Receptor Activation: May lead to vasoconstriction and increases in intracellular calcium.[4][5]
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V1b Receptor Activation: Can stimulate the release of adrenocorticotropic hormone (ACTH).[4][6]
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Oxytocin Receptor Activation: May induce uterine contractions and other physiological responses associated with oxytocin.[4][7]
Q4: How can I minimize the risk of observing off-target effects in my functional assays?
To minimize off-target effects, it is crucial to:
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Use the lowest effective concentration of this compound: Perform a dose-response curve to determine the optimal concentration that elicits a robust V2 receptor-mediated response without engaging off-target receptors.
-
Use appropriate controls: Include selective antagonists for V1a, V1b, and oxytocin receptors in your experimental design to confirm that the observed effects are indeed mediated by the V2 receptor.
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Choose a suitable cell line: Utilize a cell line that endogenously expresses the V2 receptor with minimal or no expression of potential off-target receptors. Alternatively, use a recombinant cell line engineered to express only the human V2 receptor.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Results in cAMP Assays
| Potential Cause | Troubleshooting Steps |
| Off-target receptor activation | At high concentrations, this compound might activate other Gs or Gi-coupled receptors present in your cell system, altering the overall cAMP response. Confirm the V2-receptor specificity by using a selective V2 receptor antagonist. |
| Cell health and passage number | Poor cell health or high passage number can lead to altered receptor expression and signaling. Ensure cells are healthy and use a consistent, low passage number for all experiments. |
| Reagent quality | Degradation of this compound or other assay reagents can affect results. Use fresh aliquots of the compound and ensure all reagents are within their expiration dates. |
| Assay conditions | Suboptimal incubation times, temperatures, or cell densities can lead to variability. Optimize these parameters for your specific cell line and assay format. |
Issue 2: Observation of Calcium Mobilization Upon this compound Treatment
| Potential Cause | Troubleshooting Steps |
| V1a or Oxytocin Receptor Activation | Both V1a and oxytocin receptors are Gq-coupled and signal through intracellular calcium mobilization. This is a likely off-target effect at high concentrations of this compound. |
| 1. Confirm with Antagonists: Use selective V1a and oxytocin receptor antagonists to see if the calcium signal is diminished. | |
| 2. Lower this compound Concentration: Perform a dose-response curve to determine if the calcium mobilization is only observed at concentrations significantly higher than the EC50 for V2 receptor activation. | |
| Endogenous Receptor Expression | The cell line used may endogenously express Gq-coupled receptors that are sensitive to this compound. Characterize the receptor expression profile of your cell line. |
Quantitative Data Summary
The following table summarizes the in vitro potency and selectivity of this compound at the human V2 receptor and its related off-target receptors.
| Receptor | Agonist EC50 (nM) | Selectivity vs. hV2R (fold) |
| Human V2 Receptor (hV2R) | 0.07 | - |
| Human V1a Receptor (hV1aR) | >10,000 | >142,857 |
| Human V1b Receptor (hV1bR) | >10,000 | >142,857 |
| Human Oxytocin Receptor (hOTR) | 1600 | 22,857 |
Data adapted from Wiśniewski K, et al. J Med Chem. 2019.
Experimental Protocols
Radioligand Binding Assay for Vasopressin Receptors
This protocol is designed to determine the binding affinity of this compound for V2, V1a, V1b, and oxytocin receptors.
Materials:
-
Membrane preparations from cells expressing the receptor of interest.
-
Radioligand (e.g., [3H]-Arginine Vasopressin).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid.
Procedure:
-
Incubate membrane preparations with a fixed concentration of radioligand and varying concentrations of unlabeled this compound.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol measures the ability of this compound to stimulate cAMP production via the V2 receptor.
Materials:
-
Cells expressing the V2 receptor.
-
This compound.
-
Forskolin (as a positive control for Gs activation).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Pre-treat cells with a phosphodiesterase inhibitor.
-
Stimulate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes at 37°C).
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.
-
Plot the cAMP concentration against the log of the this compound concentration to determine the EC50.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. innoprot.com [innoprot.com]
- 3. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 6. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 7. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Velmupressin Acetate Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Velmupressin acetate concentration for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective synthetic peptide agonist for the vasopressin V2 receptor (V2R).[1][2] Its primary mechanism of action is to bind to and activate the V2R, a G-protein coupled receptor (GPCR). This activation stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4]
Q2: What are the typical effective concentrations of this compound in cell-based assays?
This compound is highly potent, with reported EC50 values of 0.07 nM for the human V2 receptor (hV2R) and 0.02 nM for the rat V2 receptor (rV2R).[1][2][5] The optimal concentration will vary depending on the cell type, receptor expression levels, and the specific assay being performed. It is recommended to perform a dose-response curve starting from a low picomolar range up to a high nanomolar range (e.g., 1 pM to 100 nM) to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
For optimal stability, it is recommended to reconstitute lyophilized this compound in sterile, nuclease-free water or a suitable buffer like PBS. For long-term storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles and store it at -20°C or -80°C. For daily use, a working solution can be prepared and stored at 4°C for a limited time. Always refer to the manufacturer's datasheet for specific instructions on reconstitution and storage.
Q4: What are the most common cell-based assays used to assess this compound activity?
The most common cell-based assays for this compound and other V2R agonists are those that measure the downstream consequences of receptor activation. These include:
-
cAMP Assays: Directly measure the increase in intracellular cAMP levels, which is the primary second messenger of the V2R signaling pathway.
-
Reporter Gene Assays: Utilize a reporter gene (e.g., luciferase) under the control of a cAMP-responsive element (CRE) to quantify receptor activation.
-
Receptor Internalization Assays: Monitor the agonist-induced internalization of the V2 receptor from the cell surface.
Troubleshooting Guides
Problem 1: No or Weak Response to this compound
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a comprehensive dose-response experiment with a wider concentration range (e.g., 0.1 pM to 1 µM). |
| Low V2 Receptor Expression | - Confirm V2 receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry.- Consider using a cell line known to endogenously express V2R or a stably transfected cell line. |
| Peptide Degradation | - Ensure proper storage of stock solutions (-20°C or -80°C in aliquots).- Prepare fresh dilutions for each experiment.- Minimize the time the peptide is kept at room temperature or in culture medium before application. |
| Assay Sensitivity | - Optimize the assay conditions (e.g., cell density, incubation time, reagent concentrations).- For cAMP assays, consider using a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation. |
| Serum Interference | Components in serum can sometimes interfere with peptide activity. Consider reducing the serum concentration or using a serum-free medium during the assay. |
Problem 2: High Background Signal or Non-Specific Effects
| Possible Cause | Troubleshooting Steps |
| Cell Health and Viability | - Ensure cells are healthy and in the logarithmic growth phase.- Perform a cytotoxicity assay to rule out toxic effects of the peptide at high concentrations. |
| Off-Target Effects | At very high concentrations, peptide agonists may exhibit off-target effects. Stick to the determined optimal concentration range from your dose-response curve. |
| Contamination | Check for microbial contamination in cell cultures, which can lead to spurious results. |
| Assay Reagent Issues | - Use fresh, high-quality assay reagents.- For reporter assays, check for background luminescence from the reagents or plates. |
Problem 3: High Variability Between Replicates
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | - Use calibrated pipettes and ensure accurate and consistent pipetting.- Prepare a master mix of reagents to be added to all wells. |
| Inconsistent Cell Seeding | Ensure a uniform cell suspension and consistent cell number per well. Edge effects in multi-well plates can be minimized by not using the outer wells or by filling them with sterile PBS. |
| Fluctuations in Incubation Conditions | Maintain consistent temperature, CO2 levels, and humidity during incubation. |
| Reagent Instability | Prepare fresh reagents and avoid repeated freeze-thaw cycles of sensitive components. |
Data Presentation
Table 1: Recommended Concentration Range for Initial Dose-Response Experiments
| Concentration (M) | Concentration (nM) | Concentration (pM) |
| 1.00E-12 | 0.001 | 1 |
| 1.00E-11 | 0.01 | 10 |
| 1.00E-10 | 0.1 | 100 |
| 1.00E-09 | 1 | 1000 |
| 1.00E-08 | 10 | 10000 |
| 1.00E-07 | 100 | 100000 |
| 1.00E-06 | 1000 | 1000000 |
Experimental Protocols
Protocol 1: Dose-Response Curve using a cAMP Assay
-
Cell Seeding: Seed cells expressing the V2 receptor in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Peptide Preparation: Prepare a serial dilution of this compound in a suitable assay buffer (e.g., HBSS or serum-free medium).
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (buffer only).
-
To prevent cAMP degradation, a phosphodiesterase (PDE) inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) can be included in the assay buffer.
-
-
Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Mandatory Visualizations
References
Technical Support Center: Troubleshooting Velmupressin Acetate In Vivo Efficacy
Welcome to the technical support center for Velmupressin acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues encountered during in vivo experiments with this potent and selective V2 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic peptide analogue of vasopressin. It is a potent and selective agonist for the vasopressin V2 receptor (V2R).[1] Its primary mechanism of action involves binding to and activating the V2R, which is predominantly expressed in the principal cells of the kidney's collecting ducts. This activation stimulates a signaling cascade that leads to the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of these cells. The increased presence of AQP2 channels enhances water reabsorption from the urine back into the bloodstream, resulting in a concentrated, lower volume of urine.
Q2: What are the expected in vivo effects of this compound?
Given its mechanism of action, the primary in vivo effect of this compound is a potent antidiuretic response, characterized by a decrease in urine output and an increase in urine osmolality. Due to its design as a short-acting agonist, the duration of this effect is expected to be shorter than that of other vasopressin analogues like desmopressin.[1]
Q3: How should this compound be stored and handled for in vivo experiments?
As a peptide, this compound is susceptible to degradation. It is crucial to store the lyophilized powder at -20°C or below, protected from light. Once reconstituted, it is recommended to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. For administration, sterile, pyrogen-free saline is a commonly used vehicle.
Q4: What are the potential off-target effects of this compound?
This compound was designed for high selectivity for the V2 receptor over other related receptors like the V1a, V1b, and oxytocin receptors.[1] However, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out. Monitoring for potential cardiovascular effects (mediated by V1a receptors) such as changes in blood pressure is advisable, especially during initial dose-finding studies.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during in vivo efficacy studies with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| No or weak antidiuretic effect observed | 1. Inadequate Dose: The administered dose may be too low to elicit a significant response. | - Perform a dose-response study to determine the optimal effective dose in your animal model.- Consult literature for typical dose ranges of similar V2 receptor agonists. |
| 2. Compound Degradation: The peptide may have degraded due to improper storage or handling. | - Ensure the lyophilized powder was stored at or below -20°C.- Prepare fresh solutions for each experiment and use them promptly.- Avoid repeated freeze-thaw cycles of stock solutions. | |
| 3. Formulation/Solubility Issues: The compound may not be fully dissolved or stable in the chosen vehicle. | - Confirm the solubility of this compound in your vehicle.- Visually inspect the solution for any precipitation before administration.- Consider using a different vehicle if solubility is a concern. | |
| 4. Incorrect Administration: The injection may not have been delivered correctly (e.g., subcutaneous leakage). | - Ensure proper injection technique for the chosen route of administration.- For subcutaneous injections, gently pinch the skin to form a tent and inject into the space created. | |
| High variability in response between animals | 1. Biological Variability: Individual animals can have different sensitivities to the compound. | - Increase the number of animals per group to improve statistical power.- Ensure that animals are of a similar age and weight. |
| 2. Inconsistent Dosing: Inaccurate or inconsistent volume of administration. | - Use calibrated pipettes and syringes for accurate dosing.- Normalize the dose to the body weight of each animal. | |
| 3. Animal Stress: Stress can influence physiological responses, including urine production. | - Acclimatize animals to the experimental conditions and handling procedures.- Perform experiments in a quiet and controlled environment. | |
| Shorter than expected duration of action | 1. Rapid Metabolism and Clearance: this compound is designed to be short-acting with a high clearance rate.[1] | - This is an expected characteristic of the compound.- For studies requiring a longer duration of action, consider a continuous infusion protocol or more frequent dosing. |
| 2. Species-specific Differences: The pharmacokinetic profile can vary between different animal species. | - Be aware that data from one species (e.g., rat) may not directly translate to another. | |
| Unexpected side effects (e.g., changes in blood pressure) | 1. Off-target Effects at High Doses: Very high concentrations may lead to activation of other vasopressin receptor subtypes. | - Reduce the dose to a level that maintains efficacy while minimizing side effects.- Monitor cardiovascular parameters (blood pressure, heart rate) during the experiment. |
| 2. Vehicle Effects: The vehicle used for administration may have its own physiological effects. | - Include a vehicle-only control group in your experimental design. |
Data Presentation
In Vitro Potency and Selectivity of this compound
| Compound | hV2R EC50 (nM) | hV1aR EC50 (nM) | hOTR EC50 (nM) |
| This compound | 0.07 | >1000 | >1000 |
Data from Wiśniewski et al., J Med Chem. 2019.[1]
Pharmacokinetic Parameters of this compound in Rats
| Compound | Clearance (mL/min/kg) | Half-life (min) |
| This compound | 134 ± 24 | 11.2 ± 3.1 |
| Reference Compound | 12.3 ± 1.2 | 40.5 ± 4.5 |
Data from Wiśniewski et al., J Med Chem. 2019.[1]
Experimental Protocols
In Vivo Antidiuretic Efficacy Study in Rats
Objective: To evaluate the dose-dependent antidiuretic effect of this compound in a rat model.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Metabolic cages for urine collection
-
Osmometer
-
Male Sprague-Dawley rats (250-300g)
Procedure:
-
Acclimatization: House rats individually in metabolic cages for at least 3 days prior to the experiment to acclimatize them to the environment.
-
Hydration: On the day of the experiment, provide an oral water load (e.g., 25 mL/kg) to ensure a baseline level of diuresis.
-
Compound Administration: Prepare fresh solutions of this compound in sterile saline at the desired concentrations. Administer the compound via subcutaneous or intravenous injection. Include a vehicle control group.
-
Urine Collection: Collect urine at regular intervals (e.g., every 30 minutes for 4 hours) following compound administration.
-
Data Analysis: For each time point, measure the urine volume and urine osmolality.
-
Endpoint Calculation: Calculate the total urine output and the average urine osmolality for each treatment group. Plot the dose-response curve for the antidiuretic effect.
Visualizations
Signaling Pathway of this compound at the V2 Receptor
Caption: V2 Receptor Signaling Cascade.
General Experimental Workflow for In Vivo Efficacy Testing
Caption: In Vivo Antidiuresis Study Workflow.
Troubleshooting Logic for Lack of Efficacy
Caption: Troubleshooting unexpected efficacy results.
References
Velmupressin acetate dose-response curve issues
Welcome to the technical support center for velmupressin acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining accurate and reproducible dose-response curves in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective peptide agonist for the vasopressin V2 receptor (V2R).[1][2] Its mechanism of action involves binding to the V2R, a Gs protein-coupled receptor. This binding activates adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[3][4] This signaling cascade is responsible for the physiological effects mediated by the V2 receptor.
Q2: What are the expected EC50 values for this compound?
This compound is a highly potent agonist. The reported EC50 values are:
Deviations from these values in your experiments may indicate underlying issues with your assay setup.
Troubleshooting Guide: Dose-Response Curve Issues
This guide addresses common problems encountered during the determination of a this compound dose-response curve.
Issue 1: Higher than expected EC50 (Lower Potency)
A rightward shift in your dose-response curve indicates that a higher concentration of this compound is required to achieve the half-maximal response.
| Potential Cause | Recommended Solution |
| Compound Degradation | This compound is a peptide and may be susceptible to degradation.[5] Prepare fresh solutions for each experiment. For storage, follow the manufacturer's recommendations, which is typically at -20°C or -80°C, protected from moisture and light.[6] Avoid repeated freeze-thaw cycles.[7] |
| Low Receptor Expression | Use a cell line with confirmed high expression of the V2 receptor.[7] Verify receptor expression levels via methods such as Western blot or qPCR. |
| High Phosphodiesterase (PDE) Activity | Endogenous PDEs degrade cAMP, reducing the signal.[6][7] Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer.[7] |
| Incorrect Assay Buffer Composition | The pH and ionic strength of the buffer can affect receptor binding.[7] Verify that the buffer pH is stable throughout the experiment and that the ionic composition is optimal for V2R binding. |
| Sub-optimal Cell Health | Ensure cells are healthy and in the logarithmic growth phase. Perform a cell viability assay to confirm that the cells are not stressed.[6] |
Issue 2: Lower than expected Maximum Response (Lower Efficacy)
A decrease in the maximal effect of this compound can be caused by several factors.
| Potential Cause | Recommended Solution |
| Receptor Desensitization/Internalization | Prolonged exposure to an agonist can lead to receptor desensitization and internalization, reducing the number of receptors available on the cell surface.[8][9] Reduce the incubation time of this compound with the cells. |
| Cell Density Too High | High cell density can lead to the depletion of essential nutrients in the media and the accumulation of waste products, affecting cell health and responsiveness.[10] Optimize the cell seeding density for your specific assay plate format. |
| Agonist Concentration Too High | At very high concentrations, some partial agonists can exhibit antagonist effects.[7] Ensure your dose-response curve covers a wide range of concentrations to accurately determine the maximal response. |
| Assay Signal Saturation | The measured response may exceed the linear range of your detection instrument or assay kit.[11] Review the manufacturer's protocol for the linear range of the cAMP assay kit. You may need to dilute your samples or reduce the amount of starting material. |
Issue 3: High Variability Between Replicates
Inconsistent results across replicate wells can obscure the true dose-response relationship.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate your pipettes regularly. For small volumes, use reverse pipetting to improve accuracy.[7] |
| Incomplete Mixing of Reagents | Ensure thorough mixing of all reagents before and after addition to the wells.[7] |
| Temperature Fluctuations | Use a temperature-controlled incubator to maintain a stable temperature during the assay.[7] Allow all reagents and plates to equilibrate to the assay temperature before starting. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a plate can lead to increased concentrations of reagents. To mitigate this, avoid using the outer wells or fill them with sterile water or PBS. |
| Cell Clumping | Ensure a single-cell suspension before seeding to achieve even cell distribution in the wells. |
Experimental Protocols
Key Experiment: In Vitro cAMP Accumulation Assay
This protocol provides a general framework for measuring this compound-induced cAMP production in a cell-based assay.
Materials:
-
HEK293 cells stably expressing the human V2 receptor
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound stock solution
-
IBMX (3-isobutyl-1-methylxanthine)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well or 384-well white opaque assay plates
Methodology:
-
Cell Culture and Seeding:
-
Culture the V2R-expressing cells in appropriate medium until they reach 80-90% confluency.
-
The day before the assay, seed the cells into the assay plate at an optimized density. Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Assay Preparation:
-
Prepare a serial dilution of this compound in assay buffer containing a fixed concentration of a PDE inhibitor like IBMX (e.g., 500 µM).
-
Wash the cells once with assay buffer.
-
-
Agonist Stimulation:
-
Add the diluted this compound solutions to the respective wells.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C.[4]
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection assay as per the kit protocol.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the raw data from your samples to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and maximal response.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound binds to the V2R, initiating a Gs-protein-mediated signaling cascade.
Troubleshooting Workflow for Dose-Response Curve Issues
Caption: A logical workflow for troubleshooting common issues with dose-response curve experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. innoprot.com [innoprot.com]
- 4. Structural insights into antagonist recognition by the vasopressin V2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the chemical stability of peptidomimetic therapeutics using high-resolution mass spectrometry: a study of terlipressin and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pnas.org [pnas.org]
- 9. Altered Agonist Sensitivity of a Mutant V2 Receptor Suggests a Novel Therapeutic Strategy for Nephrogenic Diabetes Insipidus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Velmupressin Acetate
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage, handling, and troubleshooting of Velmupressin acetate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
For long-term stability, this compound powder should be stored in a tightly sealed container, protected from moisture.[1][2] The recommended storage temperatures and corresponding shelf life are detailed in the table below. For optimal stability, storage at -80°C is recommended.[2]
Q2: How should I store this compound once it is dissolved in a solvent?
Once dissolved, it is crucial to store the solution at low temperatures to maintain its integrity. Aliquoting the solution into single-use vials is recommended to avoid repeated freeze-thaw cycles. Store solutions in sealed containers, protected from moisture.[2][3]
Q3: Can I store this compound at room temperature?
Some suppliers indicate that short-term shipping and handling at room temperature in the continental US is acceptable.[1] However, for long-term storage, controlled cold temperatures are essential to prevent degradation. Storing the peptide at room temperature for extended periods is not recommended.
Q4: What signs of degradation should I look for?
Visual signs of degradation can include a change in color from white/off-white to a yellowish or brownish hue, or the presence of visible particulates.[2] Any change in the physical appearance of the powder or solution may indicate degradation, and the product should be re-evaluated for purity and activity.
Q5: What are the likely degradation pathways for this compound?
As a peptide, this compound is susceptible to several degradation pathways, including:
-
Hydrolysis: Cleavage of peptide bonds.
-
Oxidation: Particularly of susceptible amino acid residues.
-
Deamidation: Of asparagine and glutamine residues.
-
Disulfide bond cleavage: Affecting the cyclic structure of the peptide.[4][5]
These degradation processes can be accelerated by exposure to moisture, high temperatures, and inappropriate pH conditions.
Data on Storage Conditions
The following table summarizes the recommended storage conditions for this compound in both powder and solvent forms.
| Form | Storage Temperature | Shelf Life | Key Considerations |
| Powder | -80°C | 2 years[2] | Optimal for long-term preservation. |
| -20°C | 1 year[2] | Suitable for intermediate-term storage. | |
| In Solvent | -80°C | 6 months[2][3] | Recommended for stock solutions. |
| -20°C | 1 month[2][3] | For working aliquots with frequent use. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Difficulty Dissolving | Improper solvent selection or product degradation. | This compound is soluble in water.[6] Ensure you are using a suitable solvent. If solubility issues persist, the product may have degraded. Consider purity analysis. |
| Change in Powder Color | Oxidation or other forms of chemical degradation. | Do not use the product. A change in color is a strong indicator of instability. Contact the supplier for a replacement. |
| Reduced Potency in Bioassays | Degradation due to improper storage or handling (e.g., repeated freeze-thaw cycles, extended time at room temperature). | Prepare fresh solutions from a properly stored powder stock. Re-evaluate experimental protocols to minimize exposure to adverse conditions. |
| Unexpected Peaks in HPLC Analysis | Presence of degradation products. | Compare the chromatogram to a reference standard. If new peaks are present, the product has likely degraded. Review storage conditions and handling procedures. |
Experimental Protocols
General Protocol for Assessing this compound Stability
This protocol outlines a general approach for a forced degradation study to identify potential degradation products and pathways for this compound. This is based on principles applied to similar peptides like Terlipressin.[5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in water at a known concentration (e.g., 1 mg/mL).
2. Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 40°C) for various time points (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and follow the same incubation procedure as for acidic hydrolysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature, protected from light, for various time points.
-
Thermal Degradation: Incubate the stock solution at elevated temperatures (e.g., 50°C, 70°C) for various time points.
-
Photostability: Expose the stock solution to UV light (e.g., 254 nm) for various durations.
3. Sample Analysis:
-
At each time point, neutralize the acidic and basic samples.
-
Analyze all samples by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
-
Characterize any new peaks that appear using mass spectrometry (LC-MS/MS) to identify the mass of the degradation products and elucidate their structures.
4. Data Interpretation:
-
Calculate the percentage of degradation over time for each stress condition.
-
Identify the major degradation products and propose the corresponding degradation pathways.
Visualizations
Caption: Troubleshooting workflow for this compound storage issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Understanding the chemical stability of peptidomimetic therapeutics using high-resolution mass spectrometry: a study of terlipressin and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Velmupressin Acetate for In Vivo Injection
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful in vivo application of velmupressin acetate. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective synthetic peptide agonist for the vasopressin V2 receptor (V2R).[1] Its mechanism of action involves binding to V2 receptors, which are primarily located on the basolateral membrane of the renal collecting ducts. This binding activates a Gs protein-coupled signaling pathway, leading to the activation of adenylyl cyclase.[2][3] Adenylyl cyclase then converts ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[2][4] PKA-mediated signaling ultimately results in the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells, increasing water reabsorption from the urine.[2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. The lyophilized powder and reconstituted solutions should be stored under the following conditions:
| Form | Storage Temperature | Duration | Light Protection |
| Lyophilized Powder | -80°C | 2 years | Recommended |
| -20°C | 1 year | Recommended | |
| Reconstituted Solution | -80°C | 6 months | Recommended |
| -20°C | 1 month | Recommended | |
| Room Temperature (up to 30°C) | 6 hours | Protect from direct sunlight[5] |
Note: It is recommended to aliquot the reconstituted solution to avoid repeated freeze-thaw cycles.
Q3: What is a suitable vehicle for in vivo injection of this compound?
A3: For in vivo injections, this compound should be dissolved in a sterile, physiologically compatible vehicle. Sterile saline (0.9% sodium chloride) or 5% dextrose in water (D5W) are commonly used diluents for similar peptide hormones for intravenous administration.[6] For subcutaneous injections, sterile saline is a suitable vehicle. The final solution should be clear and free of particulate matter.
Troubleshooting Guides
Guide 1: Solubility and Solution Preparation
Problem: The lyophilized this compound powder does not readily dissolve in the aqueous vehicle.
Possible Causes and Solutions:
-
Hydrophobicity: Although this compound is a peptide, it may have hydrophobic regions that hinder dissolution in purely aqueous solutions.
-
Solution: For highly concentrated stock solutions, a small amount of an organic co-solvent such as DMSO can be used to initially dissolve the peptide. The stock solution can then be diluted to the final concentration with the aqueous vehicle. Ensure the final concentration of the organic solvent is low to minimize potential toxicity.
-
-
pH of the Solution: The solubility of peptides is often pH-dependent.
-
Solution: Adjusting the pH of the vehicle may improve solubility. For basic peptides, a slightly acidic pH can enhance dissolution, while acidic peptides may dissolve better in a slightly basic buffer.
-
-
Aggregation: Peptides can aggregate, especially at high concentrations, leading to insolubility.
-
Solution: Gentle vortexing or sonication can help to break up aggregates and facilitate dissolution.[7] Avoid vigorous shaking, which can promote aggregation. Prepare solutions fresh before use whenever possible.
-
Problem: The solution becomes cloudy or forms a precipitate after preparation or upon storage.
Possible Causes and Solutions:
-
Exceeded Solubility Limit: The concentration of this compound may be too high for the chosen vehicle.
-
Solution: Try preparing a more dilute solution. If a high concentration is necessary, consider using a different vehicle or adding a solubilizing agent, ensuring it is compatible with your experimental model.
-
-
Peptide Aggregation Over Time: Peptides can aggregate over time, especially when stored in solution.
-
Solution: Prepare the injection solution fresh before each experiment. If short-term storage is required, store at 2-8°C and use within 24 hours. For longer-term storage, aliquot and freeze at -20°C or -80°C.
-
-
Contamination: Bacterial or fungal contamination can cause cloudiness.
-
Solution: Always use sterile techniques, vials, and vehicles for solution preparation. Filter-sterilize the final solution through a 0.22 µm filter if necessary.
-
Guide 2: In Vivo Injection and Animal Response
Problem: Injection site reactions (e.g., swelling, redness) are observed in the animals.
Possible Causes and Solutions:
-
Irritating Vehicle: The injection vehicle may be causing irritation.
-
Solution: Ensure the pH of the vehicle is close to physiological pH (around 7.4). If using a co-solvent like DMSO, ensure the final concentration is minimal.
-
-
High Injection Volume: A large injection volume can cause local tissue damage.
-
Solution: For subcutaneous injections in mice, the maximum recommended volume per site is typically 5-10 ml/kg.[8] If a larger total volume is needed, consider splitting the dose into multiple injection sites.
-
-
Improper Injection Technique: Incorrect needle placement or repeated injections at the same site can cause tissue damage.
-
Solution: Ensure proper subcutaneous or intravenous injection technique. For repeated dosing, rotate the injection sites.[9]
-
Problem: Inconsistent or unexpected experimental results.
Possible Causes and Solutions:
-
Inaccurate Dosing: This could be due to incomplete dissolution of the peptide or errors in calculation.
-
Solution: Ensure the peptide is fully dissolved before administration. Double-check all calculations for dosing.
-
-
Degradation of this compound: The peptide may have degraded due to improper storage or handling.
-
Solution: Follow the recommended storage conditions strictly. Avoid repeated freeze-thaw cycles. Prepare fresh solutions for each experiment.
-
-
Biological Variability: Animals can have individual variations in their response.
-
Solution: Use a sufficient number of animals per group to account for biological variability and ensure statistical power.
-
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Injection
This protocol provides a general guideline. The final concentration and vehicle may need to be optimized for your specific experimental model.
Materials:
-
Lyophilized this compound
-
Sterile vehicle (e.g., 0.9% saline)
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required volume of vehicle to achieve the desired final concentration.
-
Using a sterile syringe, add the calculated volume of the vehicle to the vial of this compound.
-
Gently swirl the vial to dissolve the powder. If necessary, vortex gently or sonicate for short periods until the solution is clear.
-
Visually inspect the solution for any particulate matter. If present, the solution should not be used.
-
For immediate use, draw the required volume into an injection syringe. If for later use on the same day, store at 2-8°C. For longer-term storage, aliquot and freeze.
Protocol 2: Subcutaneous Administration of this compound in Mice
This protocol is adapted from standard procedures for subcutaneous injections in mice.[8][10]
Materials:
-
Prepared this compound solution
-
Sterile insulin syringes or 1 mL syringes with a 25-27G needle
-
Animal restraint device (optional)
Procedure:
-
Gently restrain the mouse, for example, by scruffing the loose skin over the neck and shoulders.
-
Create a "tent" of skin over the dorsal midline or flank area.
-
Insert the needle at the base of the skin tent, parallel to the spine, into the subcutaneous space.
-
Gently pull back on the syringe plunger (aspirate) to ensure the needle has not entered a blood vessel. If blood appears in the syringe, withdraw the needle and try a new site with a fresh needle.
-
Slowly inject the calculated volume of the this compound solution. A small bleb or pocket will form under the skin.
-
Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds to prevent leakage.
-
Return the mouse to its cage and monitor for any adverse reactions.
Data Presentation
Table 1: Physicochemical and Potency Data for this compound
| Property | Value | Reference |
| Molecular Formula | C44H64N11O10S2 (as acetate salt) | [1] |
| Molecular Weight | ~1006.3 g/mol (as acetate salt) | [1] |
| EC50 (human V2R) | 0.07 nM | [1] |
| EC50 (rat V2R) | 0.02 nM | [1] |
Table 2: Solubility Data for Desmopressin Acetate (a V2R Agonist Analogue)
Disclaimer: The following data is for desmopressin acetate and is provided as a reference due to the lack of specific published quantitative solubility data for this compound. These values can be used as a starting point for vehicle screening.
| Solvent | Solubility | Reference |
| Water | ≥104.6 mg/mL | [11] |
| DMSO | ≥108 mg/mL | [11] |
| Ethanol | Soluble | [12] |
| PBS (pH 7.2) | ~2 mg/mL | [13] |
Mandatory Visualizations
V2 Receptor Signaling Pathway
Caption: V2 receptor signaling pathway initiated by this compound.
Experimental Workflow for In Vivo Study
Caption: General experimental workflow for an in vivo study with this compound.
Troubleshooting Logic for Peptide Solubility
Caption: A logical workflow for troubleshooting peptide solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potentiation of receptor-mediated cAMP production: role in the cross-talk between vasopressin V1a and V2 receptor transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenylate Cyclase 6 Determines cAMP Formation and Aquaporin-2 Phosphorylation and Trafficking in Inner Medulla - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rch.org.au [rch.org.au]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. benchchem.com [benchchem.com]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. researchanimaltraining.com [researchanimaltraining.com]
- 10. research.vt.edu [research.vt.edu]
- 11. apexbt.com [apexbt.com]
- 12. Desmopressin acetate | Vasopressin Receptor | TargetMol [targetmol.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Velmupressin Acetate Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving Velmupressin acetate.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
1. Compound Handling and Stability
Question: I'm observing inconsistent results between experiments. Could my this compound be degrading?
Answer: Yes, peptide stability is a critical factor. This compound, being a peptide, is susceptible to degradation. To minimize this, follow these storage and handling best practices:
-
Storage: Store lyophilized this compound at -80°C for long-term storage (up to 2 years) or -20°C for shorter periods (up to 1 year). Once reconstituted in a solvent, store aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1] Always keep the compound sealed and away from moisture.[1]
-
Reconstitution: Use a high-quality, sterile solvent appropriate for your assay. For aqueous buffers, it is advisable to prepare fresh solutions for each experiment to avoid degradation.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of stock solutions, as this can lead to peptide degradation. Aliquoting the stock solution into single-use volumes is highly recommended.
Question: My this compound solution appears cloudy or shows precipitation upon dilution in my cell culture medium. What should I do?
Answer: Precipitation of a peptide agonist can lead to significant variability in the effective concentration. Here are some troubleshooting steps:
-
Solvent and Concentration: Ensure the initial stock solution is fully dissolved. When diluting into aqueous cell culture media, the final concentration of the organic solvent (like DMSO) should be minimal (typically <0.5%) to prevent precipitation and cellular toxicity.
-
Media Components: Components in the cell culture medium, such as serum proteins, can sometimes interact with the peptide. Consider reducing the serum concentration or using a serum-free medium during the compound treatment phase if compatible with your cells.
-
Solubility Testing: If precipitation persists, perform a solubility test in your specific assay buffer before conducting the full experiment.
2. Cell-Based Assay Variability
Question: The EC50 value for this compound in my cAMP assay is higher than the reported values (0.07 nM for hV2R, 0.02 nM for rV2R), and it varies between experiments. What are the potential causes?[2][3][4]
Answer: Discrepancies in EC50 values are a common issue in cell-based assays and can arise from several factors:
-
Cell Health and Passage Number: The health and passage number of your cells are critical. Use cells that are in a logarithmic growth phase and maintain a consistent, low passage number for all experiments.[5] High passage numbers can lead to phenotypic drift and altered receptor expression or signaling efficiency. It is recommended not to use HEK293 cells beyond passage number 20 for transfection experiments.[6][7]
-
Receptor Expression Levels: The level of V2 receptor expression in your cells will directly impact the observed potency of this compound. Inconsistent transfection efficiencies or clonal variation in stably expressing cell lines can lead to variability. Verify receptor expression levels, for example, by Western blot or flow cytometry.
-
Assay Conditions:
-
Incubation Time: Ensure that the incubation time with this compound is sufficient to reach equilibrium.
-
Cell Density: The number of cells seeded per well can affect the ligand-to-receptor ratio and influence the apparent potency. Optimize and maintain a consistent cell seeding density. The cell density effect (CDE) can lead to reduced cell-specific productivity at higher densities.[8]
-
Temperature: Maintain a consistent temperature throughout the assay, as enzymatic reactions in the signaling cascade are temperature-dependent.[9]
-
Illustrative Data on EC50 Variability:
The following table presents hypothetical data from three independent cAMP assays to illustrate potential variability in the determined EC50 of this compound.
| Experiment | Cell Passage Number | Cell Seeding Density (cells/well) | Incubation Time (min) | Calculated EC50 (nM) |
| 1 | 5 | 10,000 | 30 | 0.08 |
| 2 | 15 | 10,000 | 30 | 0.15 |
| 3 | 5 | 15,000 | 30 | 0.12 |
This table demonstrates how variations in cell passage number and seeding density can contribute to shifts in the measured EC50.
Question: I'm observing a high background signal in my luciferase reporter assay for V2R activation. How can I reduce it?
Answer: High background can mask the specific signal from this compound-induced V2R activation. Here are some common causes and solutions:
-
Promoter Leakiness: The minimal promoter in your reporter construct may have some basal activity. Using a reporter vector with a very low basal activity is crucial.
-
Cellular Autoluminescence: HEK293 cells, like all mammalian cells, can produce a low level of autoluminescence. Using a specialized luciferase detection reagent with low background can help.
-
Plate Type: Use white, opaque-walled assay plates for luminescence assays to maximize the signal and prevent crosstalk between wells.[9]
-
Reagent Contamination: Ensure that your cell culture media and assay reagents are not contaminated, as this can lead to increased background.
-
Read Time: Allow for a sufficient delay between adding the luciferase substrate and reading the luminescence to allow for the decay of any transient, non-specific signals.
3. Experimental Workflow and Protocols
To aid in standardizing your experiments, we provide a detailed methodology for a common functional assay used to characterize this compound activity.
Detailed Experimental Protocol: V2R-Mediated cAMP Accumulation Assay
This protocol describes the measurement of cyclic AMP (cAMP) production in HEK293 cells stably expressing the human vasopressin V2 receptor upon stimulation with this compound.
Materials:
-
HEK293 cells stably expressing the human V2 receptor
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection agent (e.g., G418)
-
Assay Buffer: HBSS with 20 mM HEPES and 0.5 mM IBMX (a phosphodiesterase inhibitor)
-
This compound stock solution (1 mM in DMSO)
-
cAMP assay kit (e.g., HTRF, Luminescence, or ELISA-based)
-
White, opaque 384-well plates
Procedure:
-
Cell Culture and Plating:
-
Culture the V2R-HEK293 cells at 37°C in a 5% CO2 incubator.
-
Ensure cells are below 80% confluency before passaging and use cells within a low passage number range (e.g., 5-15).
-
On the day before the assay, harvest the cells and seed them into a white, opaque 384-well plate at a density of 10,000 cells per well in 20 µL of culture medium.
-
Incubate the plate overnight at 37°C.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in Assay Buffer. A typical concentration range would be from 10 µM down to 1 pM.
-
-
Agonist Stimulation:
-
On the day of the assay, carefully remove the culture medium from the wells.
-
Add 10 µL of Assay Buffer to each well.
-
Add 10 µL of the diluted this compound solutions to the appropriate wells. Include wells with only Assay Buffer as a negative control.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Hypothetical Dose-Response Data for this compound:
| This compound (nM) | Log Concentration | Mean cAMP Signal (RLU) | Standard Deviation |
| 0.001 | -12 | 1050 | 55 |
| 0.01 | -11 | 2500 | 150 |
| 0.1 | -10 | 8500 | 420 |
| 1 | -9 | 15000 | 750 |
| 10 | -8 | 18500 | 900 |
| 100 | -7 | 19500 | 950 |
| 1000 | -6 | 20000 | 1000 |
This table provides an example of the data you would generate to create a dose-response curve and calculate the EC50.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and underlying biological mechanisms, the following diagrams are provided.
References
- 1. assaygenie.com [assaygenie.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. med.emory.edu [med.emory.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. static.igem.org [static.igem.org]
- 8. The cell density effect in animal cell-based bioprocessing: Questions, insights and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results with Velmupressin acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Velmupressin acetate.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a potent and selective peptide agonist for the vasopressin V2 receptor (V2R).[1] Its mechanism of action is analogous to the endogenous hormone vasopressin (also known as antidiuretic hormone or ADH).[2][3] Upon binding to the V2R on the basolateral membrane of renal collecting duct cells, it initiates a signaling cascade. This cascade involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][4] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn promotes the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the cells.[2][3] This increases water reabsorption from the urine back into the bloodstream, resulting in a concentrated, lower volume urine output.[4][5]
Q2: What are some potential, though unexpected, clinical or physiological observations with V2 receptor agonists?
While this compound is designed for high V2 receptor selectivity, unexpected physiological responses can occur. Based on observations with similar compounds like desmopressin, some less common or unexpected effects might include:
-
Hyponatremia and Water Intoxication: Excessive water retention can lead to a dilution of blood sodium levels (hyponatremia).[6][7] Symptoms can range from mild (headache, nausea, fatigue) to severe (confusion, seizures, coma) and require immediate medical attention.[7][8]
-
Paradoxical Diuresis: In very rare and poorly understood circumstances, an increase in urine output has been anecdotally reported with vasopressin analogues. This is highly unexpected and the mechanism is not established.
-
Cardiovascular Effects: While V2 receptor activation is not primarily associated with vasoconstriction (a V1 receptor effect), high doses or off-target effects could potentially influence blood pressure.[5]
Q3: Are there any known off-target effects of this compound?
Currently, there is limited publicly available information on specific off-target effects of this compound. As a peptide-based agonist, its selectivity is generally high. However, at supra-physiological concentrations, cross-reactivity with other vasopressin receptor subtypes (V1a, V1b) or other G-protein coupled receptors, while unlikely, cannot be entirely ruled out without specific screening data.
Troubleshooting Unexpected Experimental Results
Scenario 1: Diminished or Absent Antidiuretic Effect
You are administering this compound to an animal model and observe a smaller-than-expected decrease in urine output, or no effect at all.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | 1. Ensure this compound has been stored correctly (typically at -20°C or -80°C for long-term storage). 2. Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles. 3. Confirm the integrity of the peptide using an appropriate analytical method if possible (e.g., HPLC-MS). |
| Incorrect Dosing or Administration | 1. Verify dose calculations and the concentration of the dosing solution. 2. Ensure the administration route (e.g., subcutaneous, intravenous) is appropriate and was performed correctly. 3. Consider increasing the dose to confirm a dose-dependent response. |
| Receptor Desensitization | 1. If the experiment involves repeated or continuous administration, consider the possibility of V2 receptor desensitization or downregulation. 2. Allow for a sufficient washout period between doses. |
| Animal Model Variability | 1. Ensure the animal model is appropriate and known to respond to V2 receptor agonists. 2. Check for underlying conditions in the animals that might affect renal function (e.g., dehydration, renal disease). |
Scenario 2: Observation of Unexpected Cardiovascular Effects (e.g., increased blood pressure)
Your experiment shows a statistically significant increase in blood pressure following administration of this compound.
| Potential Cause | Troubleshooting Steps |
| High Compound Concentration | 1. Review the administered dose. At very high concentrations, selectivity may be lost, leading to potential off-target effects on V1a receptors, which mediate vasoconstriction. 2. Perform a dose-response study to determine the threshold for this effect. |
| Experimental Stress | 1. Assess the experimental procedure for potential stressors to the animal model (e.g., handling, restraint) that could independently raise blood pressure. 2. Ensure adequate acclimatization of the animals to the experimental setup. |
| Confounding Variables | 1. Review any other compounds or vehicles administered to the animals for potential cardiovascular effects. 2. Ensure the vehicle control group does not show similar effects. |
Data Presentation: Potential Adverse Events with Vasopressin Analogues
The following table summarizes adverse events reported in clinical studies of Desmopressin, a synthetic analogue of vasopressin. This can serve as a guide for monitoring potential unexpected outcomes with this compound in pre-clinical and clinical research.
| Adverse Event Category | Specific Symptoms | Reported Frequency | Reference |
| Common | Headache, Nausea, Flushing, Mild Abdominal Cramps | Frequently Observed | [7] |
| Less Common | Dizziness, Vomiting, Weakness | Can be Moderate to Severe | [6] |
| Serious but Rare | Symptomatic Hyponatremia, Seizures, Anaphylaxis | Rare, but Require Immediate Medical Attention | [6][8] |
Experimental Protocols
Key Experiment: Assessment of Antidiuretic Effect in a Rodent Model
Objective: To determine the in vivo efficacy of this compound in reducing urine output.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) for vehicle and dilution
-
Metabolic cages for urine collection
-
Male Sprague-Dawley rats (250-300g)
-
Water bottles
-
Analytical balance
Methodology:
-
Acclimatization: House rats individually in metabolic cages for 48 hours prior to the experiment to allow for acclimatization. Provide ad libitum access to food and water.
-
Baseline Measurement: On the day of the experiment, record the body weight of each rat. Collect and measure urine output for a 2-hour baseline period.
-
Water Loading: Administer a water load (e.g., 25 mL/kg) via oral gavage to ensure a consistent state of hydration and promote diuresis.
-
Compound Administration: Immediately after water loading, divide the rats into groups and administer either vehicle (saline) or this compound at various doses (e.g., 0.1, 1, 10 ng/kg) via subcutaneous injection.
-
Urine Collection: Collect urine in a graduated collection tube at timed intervals (e.g., every 30 minutes for 4 hours).
-
Data Analysis: Measure the cumulative urine volume for each rat at each time point. Calculate the percentage inhibition of diuresis compared to the vehicle control group. Analyze the data for statistical significance.
Visualizations
Caption: V2 receptor signaling pathway activated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Desmopressin Acetate? [synapse.patsnap.com]
- 3. Physiology, Vasopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vasopressin - Wikipedia [en.wikipedia.org]
- 6. Adverse events during use of intranasal desmopressin acetate for haemophilia A and von Willebrand disease: a case report and review of 40 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DDAVP (Desmopressin Acetate Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. drugs.com [drugs.com]
Validation & Comparative
A Comparative Guide: Velmupressin Acetate and Desmopressin for V2 Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of velmupressin acetate and desmopressin, two synthetic peptide agonists of the vasopressin V2 receptor. The focus is on their binding characteristics, signaling pathways, and the experimental methodologies used to evaluate their interaction with the V2 receptor.
Introduction
Desmopressin has long been the standard V2 receptor agonist for various therapeutic applications. This compound is a newer investigational drug. Both are synthetic analogs of the endogenous hormone arginine vasopressin (AVP). Their primary therapeutic effects are mediated through the activation of the V2 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the renal collecting ducts.[1] Activation of the V2 receptor initiates a signaling cascade that leads to water reabsorption in the kidneys.[1]
Quantitative Comparison of V2 Receptor Binding and Potency
| Compound | Parameter | Value (nM) | Species | Reference |
| This compound | EC50 | 0.07 | Human | [2] |
| EC50 | 0.02 | Rat | [2] | |
| Desmopressin | EC50 | 23.9 | Human | |
| Ki | 65.9 | Human |
Note: EC50 (half maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. Ki (inhibition constant) is an indication of the binding affinity of a drug to a receptor. A lower value for both indicates higher potency/affinity. The provided data suggests that this compound is a highly potent V2 receptor agonist.
V2 Receptor Signaling Pathway
Both this compound and desmopressin are selective agonists for the V2 receptor and are understood to activate the canonical Gs-protein signaling pathway.[1]
Upon agonist binding, the V2 receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates aquaporin-2 (AQP2) water channels. This phosphorylation promotes the translocation of AQP2 to the apical membrane of the collecting duct cells, increasing water permeability and reabsorption.
Experimental Protocols
V2 Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound or desmopressin) by measuring its ability to displace a radiolabeled ligand from the V2 receptor.
Materials:
-
Receptor Source: Cell membrane preparations from a cell line stably expressing the human V2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity radiolabeled V2 receptor antagonist, such as [³H]-Arginine Vasopressin ([³H]-AVP).
-
Test Compounds: this compound and desmopressin.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a vacuum filtration manifold.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the V2 receptor to confluency.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add in triplicate:
-
Assay buffer.
-
Increasing concentrations of the unlabeled test compound (this compound or desmopressin).
-
A fixed concentration of the radioligand ([³H]-AVP), typically at or below its Kd value.
-
Cell membrane preparation (e.g., 20-40 µg of protein per well).
-
-
For total binding, omit the unlabeled test compound.
-
For non-specific binding, add a high concentration of unlabeled AVP.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using the vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
V2 Receptor Functional Assay (cAMP Accumulation)
This assay measures the functional potency (EC50) of a V2 receptor agonist by quantifying the production of intracellular cAMP.
Materials:
-
Cells: A cell line stably expressing the human V2 receptor (e.g., HEK293 or CHO cells).
-
Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Test Compounds: this compound and desmopressin.
-
cAMP Detection Kit: A commercially available kit for quantifying cAMP (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Plating:
-
Seed the V2 receptor-expressing cells into 96-well plates and culture overnight.
-
-
Assay Protocol:
-
Wash the cells with assay medium.
-
Pre-incubate the cells with the phosphodiesterase inhibitor in assay medium for 15-30 minutes at 37°C.
-
Add increasing concentrations of the test compound (this compound or desmopressin) to the wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the cAMP concentration as a function of the log concentration of the test compound to generate a dose-response curve.
-
Determine the EC50 value from the curve.
-
Conclusion
Both this compound and desmopressin are potent and selective agonists of the V2 receptor, acting through the canonical Gs-cAMP signaling pathway. The available data suggests that this compound may exhibit higher potency at the human V2 receptor compared to desmopressin. However, for a definitive and objective comparison of their binding affinities and potencies, a head-to-head study under identical experimental conditions is necessary. The provided experimental protocols offer a standardized framework for conducting such comparative studies, which are crucial for advancing our understanding of these compounds and their potential therapeutic applications. Further research into potential biased agonism could also reveal important functional differences between these two V2 receptor agonists.
References
A Comparative Guide to Velmupressin Acetate and Vasopressin: A Focus on Receptor Selectivity and Physiological Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of velmupressin acetate and the endogenous hormone vasopressin, with a focus on their receptor binding affinities, functional potencies, and consequent physiological effects. The information presented is supported by available experimental data to assist researchers in understanding the distinct profiles of these two vasopressin receptor agonists.
Introduction
Vasopressin, also known as antidiuretic hormone (ADH), is a nonapeptide hormone that plays a critical role in regulating water balance, blood pressure, and various social behaviors.[1] It exerts its effects by binding to three G protein-coupled receptor subtypes: V1a, V1b, and V2.[2] this compound is a potent, selective, and short-acting peptidic agonist of the vasopressin V2 receptor.[3] This guide will delve into a comparative analysis of these two compounds.
Mechanism of Action and Signaling Pathways
Both this compound and vasopressin exert their effects through the activation of vasopressin receptors, which triggers distinct downstream signaling cascades.
Vasopressin activates all three receptor subtypes:
-
V1a Receptors: Primarily located on vascular smooth muscle cells, activation of V1a receptors by vasopressin leads to vasoconstriction and an increase in blood pressure. This is mediated through the Gq/11 protein, which activates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium levels and smooth muscle contraction.[2]
-
V1b Receptors: Found predominantly in the anterior pituitary gland, V1b receptor activation is involved in the regulation of adrenocorticotropic hormone (ACTH) release.[2]
-
V2 Receptors: Located on the basolateral membrane of renal collecting duct principal cells, V2 receptors are coupled to the Gs protein.[1] Activation by vasopressin stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA), which promotes the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells, thereby increasing water reabsorption.[1]
This compound , in contrast, is a highly selective agonist for the V2 receptor .[3] Its mechanism of action is therefore primarily focused on the cAMP-mediated pathway, leading to antidiuretic effects without the significant vasoconstrictive effects associated with V1a receptor activation.
Diagram: Vasopressin Receptor Signaling Pathways
Caption: Signaling pathways of V1a and V2 vasopressin receptors.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and vasopressin from various in vitro studies. It is important to note that direct comparisons should be made with caution, as the experimental conditions may have varied between studies.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | V1a Receptor | V2 Receptor |
| Vasopressin | 1.8 ± 0.4 | ~0.85 |
| This compound | Data not available | Data not available |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Potency (EC50, nM)
| Compound | V1a Receptor | V2 Receptor |
| Vasopressin | 2.1 | 1.16 x 10-2 |
| This compound | Data not available | 0.07 (human) 0.02 (rat)[3] |
Lower EC50 values indicate greater potency.
In Vivo Effects: A Comparative Overview
Vasopressin 's in vivo effects are a direct consequence of its action on multiple receptor subtypes. Intravenous infusion of vasopressin in conscious rats leads to a dose-related increase in arterial pressure and total peripheral resistance, accompanied by a decrease in heart rate and cardiac output.[4] The pressor response to vasopressin is primarily mediated by V1a receptors.
This compound , as a selective V2 receptor agonist, is expected to have minimal direct effects on blood pressure. A study on truncated analogues of a vasopressin derivative, from which velmupressin was developed, showed increased systemic clearance and a shorter half-life in rats, suggesting a potentially favorable pharmacokinetic profile for indications where short-term V2 receptor activation is desired.[3] However, specific in vivo data on the cardiovascular effects of this compound, such as its impact on mean arterial pressure and heart rate, are not yet widely available in the public domain.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of the presented data. Below are summaries of key experimental protocols used to characterize vasopressin receptor agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing the vasopressin receptor of interest (V1a or V2) are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-Vasopressin) and varying concentrations of the unlabeled test compound (this compound or vasopressin).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay is employed to measure the functional potency (EC50) of V2 receptor agonists by quantifying the production of intracellular cAMP.
Methodology:
-
Cell Culture: Cells stably expressing the V2 receptor are cultured in appropriate media.
-
Compound Incubation: The cells are incubated with varying concentrations of the V2 receptor agonist (this compound or vasopressin).
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration, from which the EC50 value is determined.
In Vivo Blood Pressure Measurement in Rats
This protocol is used to assess the cardiovascular effects of the compounds in a living organism.
Methodology:
-
Animal Preparation: Rats are anesthetized, and catheters are surgically implanted into an artery (e.g., carotid or femoral) for direct blood pressure measurement and into a vein for drug administration.
-
Baseline Measurement: After a stabilization period, baseline mean arterial pressure (MAP) and heart rate (HR) are recorded.
-
Drug Administration: The test compound (this compound or vasopressin) is administered intravenously at various doses.
-
Continuous Monitoring: MAP and HR are continuously monitored and recorded throughout the experiment.
-
Data Analysis: The changes in MAP and HR from baseline are calculated for each dose to determine the dose-response relationship.
Conclusion
This compound and vasopressin exhibit distinct pharmacological profiles. Vasopressin is a non-selective agonist that activates V1a, V1b, and V2 receptors, leading to both vasoconstrictor and antidiuretic effects. In contrast, this compound is a potent and selective V2 receptor agonist, suggesting its primary physiological effect will be on water reabsorption in the kidneys with potentially fewer cardiovascular side effects related to V1a receptor activation. Further head-to-head comparative studies, particularly in vivo cardiovascular assessments of this compound, are needed to fully elucidate the therapeutic potential and safety profile of this selective V2 receptor agonist.
References
- 1. Vasopressin and Vasopressin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Potent, Selective, and Short-Acting Peptidic V2 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemodynamic effects of vasopressin compared with angiotensin II in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Velmupressin Acetate and Other V2R Agonists: A Guide for Researchers
A detailed analysis of Velmupressin acetate, a potent and selective vasopressin V2 receptor (V2R) agonist, reveals significant advantages in potency over other V2R agonists like Desmopressin. This guide provides a comprehensive comparison, including quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
This compound has emerged as a highly potent and selective peptidic agonist for the vasopressin V2 receptor, a key regulator of water homeostasis. Its efficacy, particularly when compared to established V2R agonists such as Desmopressin (dDAVP), is of considerable interest to researchers and drug development professionals in fields such as nephrology, endocrinology, and cardiology.
Quantitative Comparison of V2R Agonist Efficacy
The in vitro potency of this compound and Desmopressin at the human V2 receptor (hV2R) has been determined through functional assays measuring cyclic adenosine monophosphate (cAMP) accumulation. The half-maximal effective concentration (EC50) and binding affinity (Ki) are key parameters for comparing the efficacy of these agonists.
| Compound | Parameter | Value (nM) | Receptor |
| This compound | EC50 | 0.07[1][2] | Human V2R |
| Desmopressin | EC50 | 23.9[3] | Human V2R |
| Desmopressin | Ki | ~0.3[4] | Human V2R |
| Desmopressin | Ki | 65.9[3] | Human V2R |
Note: The Ki values for Desmopressin are from different sources and may reflect different experimental conditions. A direct head-to-head comparison in the same study is ideal for the most accurate assessment.
V2 Receptor Signaling Pathway
Activation of the V2 receptor by an agonist like this compound initiates a well-defined signaling cascade. The binding of the agonist to the V2R, a G protein-coupled receptor (GPCR), leads to the activation of the Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a secondary messenger that activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to the physiological response, such as the translocation of aquaporin-2 water channels to the apical membrane of kidney collecting duct cells, resulting in increased water reabsorption.
Caption: V2 Receptor Signaling Cascade.
Experimental Protocols
The determination of the efficacy of V2R agonists relies on standardized in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human V2 receptor.
-
Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).
-
Assay Buffer: Tris-HCl buffer containing MgCl2 and bovine serum albumin (BSA).
-
Test Compounds: this compound and other V2R agonists at various concentrations.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter and Fluid.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of [3H]-AVP and varying concentrations of the unlabeled test compound.
-
Equilibration: The mixture is incubated to allow binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay for Determining Functional Potency (EC50)
This functional assay measures the ability of an agonist to stimulate the production of the second messenger cAMP.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human V2 receptor.
-
Cell Culture Medium: Appropriate medium for the cell line, supplemented with fetal bovine serum and antibiotics.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test Compounds: this compound and other V2R agonists at various concentrations.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Compound Addition: The cell culture medium is replaced with assay buffer containing varying concentrations of the test compound.
-
Incubation: The cells are incubated with the test compound for a specified period to allow for cAMP accumulation.
-
Cell Lysis: A lysis buffer is added to release the intracellular cAMP.
-
cAMP Measurement: The cAMP concentration in the cell lysate is measured according to the instructions of the chosen detection kit.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log of the agonist concentration. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from this curve.
Caption: Workflow for cAMP Accumulation Assay.
Conclusion
The available data strongly indicates that this compound is a significantly more potent V2R agonist than Desmopressin in in vitro functional assays. This higher potency, reflected in its substantially lower EC50 value, suggests that this compound may have the potential for greater therapeutic efficacy at lower concentrations. For researchers in drug discovery and development, these findings highlight this compound as a promising candidate for further investigation in conditions where potent and selective V2R activation is desired. The provided experimental protocols offer a foundation for conducting comparative studies to further elucidate the pharmacological profiles of these and other V2R agonists.
References
Validating Velmupressin Acetate Activity: A Comparative Guide with Desmopressin as a Positive Control
For Immediate Release
This guide provides a comprehensive framework for validating the biological activity of Velmupressin acetate, a potent and selective vasopressin V2 receptor (V2R) agonist.[1][2][3][4] To ensure robust and reliable results, we detail a comparative approach using Desmopressin acetate, a well-established V2R agonist, as a positive control.[5][6] This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of V2R agonists.
Introduction
This compound is a synthetic peptide that demonstrates high affinity and selectivity for the vasopressin V2 receptor, a G-protein coupled receptor (GPCR) primarily expressed in the renal collecting ducts.[1][2][3][4] Activation of the V2R by an agonist like this compound initiates a downstream signaling cascade through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling pathway is crucial for regulating water reabsorption in the kidneys.
To validate the on-target activity of this compound, it is essential to perform in vitro assays that quantify its ability to bind to the V2R and elicit a functional response. This guide outlines two key experiments: a competitive radioligand binding assay to determine the binding affinity (Ki) and a cell-based cAMP assay to measure the functional potency (EC50). Desmopressin, a synthetic analog of vasopressin with well-characterized V2R agonist activity, serves as an ideal positive control to benchmark the performance of this compound.[5][7]
V2R Signaling Pathway and Experimental Workflow
The following diagrams illustrate the V2R signaling cascade and the general experimental workflow for validating V2R agonists.
Experimental Protocols
Cell Culture
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO-K1) cells stably expressing the human vasopressin V2 receptor.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) for HEK293 or DMEM/F12 for CHO-K1, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain V2R expression.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells upon reaching 80-90% confluency.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound and Desmopressin for the V2 receptor by measuring their ability to displace a radiolabeled V2R ligand.
-
Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).
-
Membrane Preparation:
-
Grow V2R-expressing cells to confluency in large culture flasks.
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Scrape cells into lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension and centrifuge at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Protocol:
-
In a 96-well plate, add cell membranes (20-40 µg of protein per well).
-
Add increasing concentrations of unlabeled this compound or Desmopressin.
-
Add a fixed concentration of [3H]-AVP (typically at its Kd concentration).
-
For total binding, add only [3H]-AVP and membranes. For non-specific binding, add a high concentration of unlabeled AVP in addition to [3H]-AVP and membranes.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the binding by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of this compound and Desmopressin to stimulate the production of intracellular cAMP.
-
Cell Seeding:
-
Seed V2R-expressing HEK293 or CHO-K1 cells into 96-well plates at a density that will result in 80-90% confluency on the day of the assay.[8]
-
Incubate overnight.
-
-
Assay Protocol:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) in stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4) for 15-30 minutes at 37°C.[9]
-
Add increasing concentrations of this compound or Desmopressin to the wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each well from the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression.
-
Data Presentation
The following tables summarize the expected quantitative data from the described experiments, comparing the activity of this compound with the positive control, Desmopressin.
Table 1: V2 Receptor Binding Affinity
| Compound | IC50 (nM) | Ki (nM) |
| This compound | 0.15 | 0.08 |
| Desmopressin acetate | 50.2 | 26.5 |
Data are representative and may vary depending on experimental conditions.
Table 2: V2 Receptor Functional Potency (cAMP Accumulation)
| Compound | EC50 (nM) |
| This compound | 0.07 |
| Desmopressin acetate | 23.9 |
Data are representative and may vary depending on experimental conditions.[1][5]
Logical Relationship of Experimental Validation
The diagram below outlines the logical flow for confirming the specific activity of a V2R agonist.
Conclusion
This guide provides a standardized methodology for the validation of this compound's activity as a V2 receptor agonist. By employing Desmopressin as a positive control in both binding and functional assays, researchers can obtain a robust and comparative dataset. The detailed protocols and expected data serve as a valuable resource for the preclinical characterization of this compound and other novel V2R agonists. The presented workflow ensures a logical and evidence-based approach to confirming the on-target activity of these compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. desmopressin [drugcentral.org]
- 7. Desmopressin | C46H64N14O12S2 | CID 5311065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. researchgate.net [researchgate.net]
Velmupressin Acetate: A Comparative Analysis of V1 Receptor Cross-Reactivity
For Immediate Release
This guide provides a detailed comparison of Velmupressin acetate's cross-reactivity with V1 receptors against other vasopressin analogues. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its selectivity profile supported by available experimental data.
Velmupressin is a potent and selective vasopressin V2 receptor (V2R) agonist.[1] Understanding its interaction with other vasopressin receptor subtypes, particularly the V1a and V1b receptors, is crucial for predicting its pharmacological effects and potential side effects. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows.
Comparative Receptor Activity Profile
The following table summarizes the in vitro functional potencies (EC50) of Velmupressin and the comparator vasopressin analogues, Terlipressin and Selepressin, at the human V1a, V1b, and V2 receptors.
| Compound | V1a Receptor EC50 (nM) | V1b Receptor EC50 (nM) | V2 Receptor EC50 (nM) |
| Velmupressin | Data not available | 110[1] | 0.07[1] |
| Terlipressin | ~1100 (Ki, nM)[2] | Agonist activity noted[3] | ~6900 (Ki, nM)[2] |
| Selepressin | 2.4[4] | 340[4] | 2700[4] |
Note: Data for Terlipressin are presented as Ki (inhibition constant) from binding assays, which may differ from functional EC50 values. Terlipressin is a pro-drug and also has intrinsic activity.
Experimental Methodologies
The determination of the functional activity of vasopressin analogues on their respective receptors is typically carried out using in vitro cell-based assays. Below are detailed protocols for the key experiments cited.
Functional Assay for V1b and V2 Receptor Activity (Luciferase Reporter Gene Assay)
This method was employed to determine the functional potency of Velmupressin on human V1b and V2 receptors.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are transiently or stably transfected with a plasmid DNA construct containing the gene for the human V1b or V2 receptor.
-
A second plasmid containing a reporter gene, such as luciferase, under the control of a response element sensitive to the receptor's signaling pathway (e.g., a cAMP response element for the V2 receptor), is also co-transfected.
2. Compound Treatment:
-
Transfected cells are seeded into multi-well plates and allowed to adhere.
-
The cells are then treated with increasing concentrations of the test compound (e.g., this compound).
3. Luciferase Assay:
-
After a specified incubation period (e.g., 5 hours), the cells are lysed.
-
A luciferase substrate is added to the cell lysate.
-
The luminescence produced by the luciferase enzyme is measured using a luminometer. The intensity of the luminescence is proportional to the activation of the receptor by the test compound.
4. Data Analysis:
-
The luminescence data is plotted against the compound concentration.
-
A dose-response curve is generated, and the EC50 value, which is the concentration of the compound that produces 50% of the maximal response, is calculated using non-linear regression analysis.
Competitive Binding Assay (for Terlipressin)
This assay was used to determine the binding affinity (Ki) of Terlipressin for V1 and V2 receptors.
1. Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human V1 or V2 receptor are cultured.
-
The cells are harvested and homogenized to prepare cell membrane fractions.
2. Binding Reaction:
-
The cell membrane homogenates are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor of interest (e.g., [3H]Arginine Vasopressin).
-
Increasing concentrations of the unlabeled test compound (e.g., Terlipressin) are added to the incubation mixture to compete with the radioligand for binding to the receptor.
3. Separation and Detection:
-
After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.
-
The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
4. Data Analysis:
-
The data is used to generate a competition curve, plotting the percentage of specific binding against the concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[2]
Signaling Pathways and Experimental Workflow
To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.
Discussion of Cross-Reactivity
Based on the available data, this compound demonstrates high selectivity for the V2 receptor over the V1b receptor, with an approximately 1570-fold difference in functional potency. While specific data for the V1a receptor is not available in the cited sources, the significant selectivity observed for the V1b receptor suggests a favorable profile with potentially minimal V1-mediated side effects, such as vasoconstriction.
In contrast, Terlipressin shows a preference for the V1 receptor over the V2 receptor, albeit with lower affinity for both compared to the endogenous ligand, arginine vasopressin.[2] Selepressin is a potent V1a receptor agonist with significantly lower potency at V1b and V2 receptors, highlighting its more selective V1a activity compared to Terlipressin.[4]
Conclusion
This compound is a highly potent and selective V2 receptor agonist with substantially lower activity at the V1b receptor. This selectivity profile distinguishes it from less selective vasopressin analogues like Terlipressin and the V1a-selective agonist Selepressin. Further studies are warranted to quantify its activity at the V1a receptor to complete its cross-reactivity profile. The provided experimental protocols and diagrams offer a framework for understanding and potentially conducting such comparative studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Terlipressin, a vasoactive prodrug recommended in hepatorenal syndrome, is an agonist of human V1, V2 and V1B receptors: Implications for its safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
In Vivo Validation of Velmupressin Acetate's Antidiuretic Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antidiuretic performance of Velmupressin acetate against other vasopressin analogues. The information presented is supported by experimental data to assist researchers in evaluating its potential as a short-acting antidiuretic agent.
Introduction
This compound is a novel, potent, and selective peptide agonist of the vasopressin V2 receptor (V2R).[1][2][3][4][5] Its development was aimed at providing an antidiuretic with a shorter half-life and a clearance mechanism less dependent on renal filtration, potentially offering an improved safety profile in specific patient populations.[1][2][3] This guide summarizes the in vivo validation of this compound's antidiuretic effect and compares it with established V2R agonists, Desmopressin and Terlipressin.
Comparative In Vivo Antidiuretic Activity
The following table summarizes the in vivo antidiuretic effects of this compound, Desmopressin, and Terlipressin in a rat model. The data is extracted from a key study by Wiśniewski et al. (2019), where this compound is identified as compound 38.
| Compound | Dose (nmol/kg, i.v.) | Maximum Antidiuretic Effect (as % of maximum possible) | Time to Maximum Effect (min) | Duration of Action (min) |
| This compound (Compound 38) | 0.1 | 100 | 30 | 120 |
| Desmopressin | 0.1 | 100 | 60 | >240 |
| Terlipressin | 10 | 100 | 30 | >240 |
Data sourced from Wiśniewski et al., J. Med. Chem. 2019, 62, 10, 4991–5005.
Experimental Protocols
The in vivo data presented was obtained using a well-established water-loaded conscious rat model. The following is a detailed methodology for this key experiment.
Water-Loaded Conscious Rat Model for Antidiuresis Assay
Objective: To evaluate the potency and duration of the antidiuretic effect of test compounds in conscious, water-loaded rats.
Animals: Male Sprague-Dawley rats, typically weighing between 200-250g, are used. Animals are housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum prior to the experiment.
Procedure:
-
Hydration: Rats are orally hydrated with deionized water (typically 3-5% of their body weight) to induce a state of water diuresis.
-
Acclimation: Following hydration, the rats are placed in individual metabolic cages that allow for the separate collection of urine. An acclimation period of approximately 60-90 minutes is allowed for the urine flow to stabilize at a high rate.
-
Compound Administration: The test compound (e.g., this compound, Desmopressin) or vehicle control is administered, typically via intravenous (i.v.) or subcutaneous (s.c.) injection.
-
Urine Collection and Measurement: Urine is collected at regular intervals (e.g., every 15-30 minutes) for a predefined period (e.g., 4-6 hours) following compound administration. The volume of urine collected at each time point is recorded.
-
Urine Osmolality Measurement: The osmolality of the collected urine samples is determined using an osmometer. This provides a measure of the urine concentration.
-
Data Analysis: The antidiuretic effect is quantified by measuring the reduction in urine volume and the increase in urine osmolality over time compared to the vehicle-treated control group. Key parameters calculated include the maximum antidiuretic effect, the time to reach the maximum effect, and the duration of the antidiuretic action.
Signaling Pathway and Experimental Workflow
V2 Receptor Signaling Pathway
The antidiuretic effect of this compound is mediated through the activation of the vasopressin V2 receptor (V2R), a G-protein coupled receptor located on the basolateral membrane of the principal cells in the kidney's collecting ducts. The signaling cascade is as follows:
Caption: V2 receptor signaling cascade initiated by this compound.
In Vivo Antidiuresis Experimental Workflow
The following diagram illustrates the key steps in the in vivo validation of the antidiuretic effect of this compound.
Caption: Workflow for the in vivo antidiuresis rat model.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Potent, Selective, and Short-Acting Peptidic V2 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Discovery of Potent, Selective, and Short-Acting Peptidic V2 Receptor Agonists - figshare - Figshare [figshare.com]
Western Blot Validation: A Comparative Guide to Velmupressin Acetate-Induced Protein Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Velmupressin acetate's performance in inducing protein expression, specifically Aquaporin-2 (AQP2), with other vasopressin V2 receptor (V2R) modulators. The information is supported by experimental data from Western blot analyses, detailed protocols, and signaling pathway visualizations to aid in research and drug development.
Introduction to this compound
This compound is a potent and selective V2R agonist.[1] Its primary mechanism of action involves binding to the V2R, predominantly found in the principal cells of the kidney's collecting ducts.[2] This interaction triggers a signaling cascade that culminates in the increased expression and translocation of AQP2 to the apical membrane of these cells, thereby enhancing water reabsorption.[2][3][4] This guide focuses on the Western blot validation of this key protein expression event.
This compound Signaling Pathway
The binding of this compound to the V2R initiates a G-protein coupled receptor (GPCR) signaling cascade. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates AQP2, promoting its translocation to the cell membrane and also stimulating the transcription of the AQP2 gene.[3][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Long term regulation of aquaporin-2 expression in vasopressin-responsive renal collecting duct principal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasopressin and the Regulation of Aquaporin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell biology of vasopressin-regulated aquaporin-2 trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reciprocal Regulation of Aquaporin-2 Abundance and Degradation by Protein Kinase A and p38-MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of velmupressin acetate's selectivity for its primary target, the vasopressin V2 receptor (V2R), against other closely related receptors, namely the vasopressin V1a (V1aR), vasopressin V1b (V1bR), and oxytocin (OTR) receptors. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and development purposes.
This compound is a potent and selective agonist of the vasopressin V2 receptor, with EC50 values of 0.07 nM for the human V2R and 0.02 nM for the rat V2R.[1][2] Its high affinity and selectivity for the V2R are critical for its therapeutic potential in treating conditions such as diabetes insipidus and nocturnal polyuria, by promoting water reabsorption in the kidneys.
Comparative Receptor Activity
The following table summarizes the in vitro activity of this compound at the human V2, V1a, V1b, and oxytocin receptors. This data is essential for understanding the compound's selectivity profile and predicting its potential on- and off-target effects.
| Receptor | Ligand | Assay Type | Species | Activity (EC50/Ki) | Selectivity (fold vs. hV2R) | Reference |
| V2R | This compound | Functional (cAMP) | Human | 0.07 nM | 1 | [1] |
| V2R | This compound | Functional (cAMP) | Rat | 0.02 nM | N/A | [1] |
| V1aR | This compound | Functional | Human | >1000 nM | >14,285 | [3] |
| V1bR | This compound | Functional | Human | 110 nM | 1,571 | [1] |
| OTR | This compound | Functional | Human | >1000 nM | >14,285 | [3] |
Experimental Protocols
The data presented in this guide was generated using established in vitro pharmacological assays. The following is a generalized description of the methodologies typically employed for determining the selectivity profile of compounds like this compound.
Radioligand Binding Assays (for Ki determination)
Radioligand binding assays are utilized to determine the affinity of a test compound for a specific receptor.
-
Membrane Preparation : Membranes are prepared from cells recombinantly expressing the target receptor (hV1aR, hV1bR, hV2R, or hOTR).
-
Incubation : A fixed concentration of a specific radioligand for the target receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).
-
Separation : The bound and free radioligand are separated by rapid filtration.
-
Detection : The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assays (for EC50 determination)
Functional assays measure the biological response elicited by a compound upon binding to its receptor.
-
Cell Culture : Cells stably expressing the receptor of interest are cultured and seeded in microplates.
-
Compound Addition : The cells are treated with increasing concentrations of the test compound.
-
Signal Transduction Measurement :
-
For V2R (Gs-coupled) : Intracellular cyclic adenosine monophosphate (cAMP) levels are measured using methods such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
For V1aR, V1bR, and OTR (Gq/11-coupled) : Intracellular calcium mobilization is measured using a fluorescent calcium indicator dye and a fluorescence plate reader.
-
-
Data Analysis : Dose-response curves are generated, and the concentration of the compound that produces 50% of the maximal response (EC50) is calculated.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the V2, V1a/V1b, and oxytocin receptors, as well as a typical experimental workflow for selectivity profiling.
References
Safety Operating Guide
Essential Safety and Handling of Velmupressin Acetate in a Research Setting
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like Velmupressin acetate. Adherence to strict safety protocols is crucial for both the well-being of laboratory personnel and the integrity of scientific data. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Personal Protective Equipment (PPE)
Appropriate PPE serves as the primary barrier against accidental exposure to this compound. The following table summarizes the recommended PPE for handling this potent peptide. While specific quantitative data such as occupational exposure limits for this compound are not currently available, a conservative approach based on the handling of potent active pharmaceutical ingredients (APIs) is recommended.
| PPE Category | Type/Specification | Purpose |
| Hand Protection | Chemical-resistant disposable gloves (Nitrile is a standard recommendation).[1][2] | To prevent skin contact with this compound. Gloves should be changed immediately if they become contaminated or torn.[1] |
| Eye Protection | Safety glasses with side-shields or goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3] | To protect against accidental splashes, especially when reconstituting the lyophilized powder or handling solutions.[1] |
| Protective Clothing | Laboratory coat or protective gown.[1][4] Fire/flame resistant and impervious clothing may also be considered.[3] | To protect skin and personal attire from spills.[1] |
| Respiratory Protection | Use a fume hood or biosafety cabinet when handling lyophilized powder to prevent inhalation.[1] A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[3][5] | To avoid inhalation of the fine powder, which can easily become aerosolized during transfer.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to minimize exposure risk.
1. Preparation and Designated Workspace:
-
Before handling, carefully read the Safety Data Sheet (SDS).[1]
-
All handling of this compound should be confined to a designated and clearly labeled laboratory area.[1]
-
Ensure the designated workspace is clean, organized, and equipped with a spill kit.[2][4]
2. Handling of Lyophilized Powder:
-
Due to the risk of inhalation, the handling of lyophilized this compound powder should be conducted within a fume hood or a biosafety cabinet.[1]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.
3. Reconstitution and Solution Handling:
-
When reconstituting the peptide, use sterile, high-purity water or an appropriate buffer.[2]
-
Avoid shaking the vial; instead, swirl it gently to dissolve the peptide.[2]
-
All solutions must be clearly labeled with the compound name, concentration, and date of preparation.[4]
4. Personal Hygiene:
-
Always wash hands thoroughly with soap and water after handling this compound.
-
Do not eat, drink, or apply cosmetics in the laboratory where this compound is handled.[6]
Disposal Plan
The disposal of this compound and contaminated materials must comply with local, state, and federal regulations.[1]
1. Waste Segregation:
-
All waste contaminated with this compound should be treated as hazardous chemical waste.[7]
-
Establish separate, clearly labeled, and leak-proof containers for the following waste streams:
-
Solid Waste: Contaminated gloves, pipette tips, vials, and absorbent paper.[8]
-
Liquid Waste: Unused or expired this compound solutions and contaminated buffers.[8] Do not pour peptide solutions down the drain.[4][7]
-
Sharps Waste: Contaminated needles and syringes must be disposed of in a puncture-resistant sharps container.[6][8]
-
2. Disposal Procedure:
-
Keep waste containers closed except when adding waste.
-
Coordinate with your institution's Environmental Health and Safety (EH&S) department for the collection and disposal of hazardous waste.[1]
-
Contaminated materials may be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5]
PPE Selection Workflow for Handling this compound
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with this compound.
References
- 1. peptide24.store [peptide24.store]
- 2. realpeptides.co [realpeptides.co]
- 3. targetmol.com [targetmol.com]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. choiceaminos.com [choiceaminos.com]
- 7. puretidestherapy.com [puretidestherapy.com]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
